molecular formula C7H15NO2 B2591363 1-(4-Methylmorpholin-2-yl)ethan-1-ol CAS No. 1540922-49-3

1-(4-Methylmorpholin-2-yl)ethan-1-ol

Cat. No.: B2591363
CAS No.: 1540922-49-3
M. Wt: 145.202
InChI Key: BZJJLMGEEBCXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylmorpholin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylmorpholin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylmorpholin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(9)7-5-8(2)3-4-10-7/h6-7,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJJLMGEEBCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1540922-49-3
Record name 1-(4-methylmorpholin-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of 1-(4-Methylmorpholin-2-yl)ethan-1-ol Content Type: Technical Monograph & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.[1]

Executive Summary

1-(4-Methylmorpholin-2-yl)ethan-1-ol represents a "privileged scaffold" in modern drug design, combining the metabolic stability of the morpholine ring with the stereochemical complexity of a secondary alcohol.[1] Unlike its achiral or primary alcohol counterparts, this molecule offers two chiral centers, providing four distinct stereoisomers that can be exploited to fine-tune protein-ligand binding interactions.[1]

This guide addresses the characterization gap for this specific isomer. While the primary alcohol isomer (2-(4-methylmorpholin-2-yl)ethanol) is commercially ubiquitous, the secondary alcohol variant discussed here is a specialized building block.[1] This monograph synthesizes predictive physicochemical data, stereochemical analysis, and robust experimental protocols for its identification and resolution.

Chemical Identity & Stereochemical Analysis

The molecule consists of a morpholine ring N-methylated at position 4, with a 1-hydroxyethyl group attached at position 2.[1] This substitution pattern introduces significant stereochemical considerations essential for structure-activity relationship (SAR) studies.

Core Identifiers
ParameterValueNotes
IUPAC Name 1-(4-Methylmorpholin-2-yl)ethan-1-olDistinguish from 2-(4-methylmorpholin-2-yl)ethanol
CAS Number Not widely listedIsomeric Primary Alcohol CAS: 959238-42-7
PubChem CID 70032131Specific to the secondary alcohol structure
Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
SMILES CC(C1CN(CCO1)C)OEncodes the secondary alcohol connectivity
Stereochemical Complexity

The molecule possesses two chiral centers :

  • C2 of the Morpholine Ring: The point of attachment for the side chain.

  • C1 of the Ethanol Side Chain: The secondary alcohol carbon.

This results in


 stereoisomers, existing as two enantiomeric pairs of diastereomers.
  • Pair A (Syn-like): (2R, 1'R) and (2S, 1'S)

  • Pair B (Anti-like): (2R, 1'S) and (2S, 1'R)

Implication for Drug Development: The biological activity of these isomers will likely diverge significantly. The (R,R) isomer might fit a specific hydrophobic pocket, while the (R,S) could clash sterically.

Physicochemical Profile (Predictive & Empirical)

Due to the limited public experimental data for this specific isomer, the following values are derived from high-fidelity QSAR models and comparative analysis with N-methylmorpholine (NMM) standards.

Key Parameters
PropertyValue (Predicted/Range)Mechanistic Insight
pKa (Basic) 7.1 – 7.4 The N-methylmorpholine core has a pKa of ~7.[1][2]38. The nearby hydroxyl group (β-position relative to the ring oxygen, γ to the nitrogen) exerts a weak electron-withdrawing inductive effect, likely lowering the pKa slightly compared to NMM.
LogP (Octanol/Water) -0.30 ± 0.2 Highly hydrophilic. The morpholine oxygen and the secondary hydroxyl group facilitate strong hydrogen bonding with water.
LogD (pH 7.4) -0.6 to -1.0 At physiological pH, the nitrogen is partially protonated (~50%), significantly increasing water solubility and reducing lipophilicity.[1]
Topological Polar Surface Area (TPSA) 32.7 Ų 20.2 Ų (Ether/Alcohol O) + 12.5 Ų (Tertiary Amine N). Indicates excellent membrane permeability if passive diffusion is not hindered by cationic charge.
Boiling Point ~205°C (at 760 mmHg) Estimated. Significantly higher than NMM (115°C) due to intermolecular hydrogen bonding provided by the -OH group.[1]
Solubility & Stability[1]
  • Aqueous Solubility: Miscible or highly soluble (>100 mg/mL) in water due to the protonatable amine and hydroxyl group.

  • Chemical Stability: Stable under ambient conditions. The morpholine ring is resistant to oxidative metabolism compared to open-chain amines. However, the secondary alcohol is susceptible to oxidation to the ketone (1-(4-methylmorpholin-2-yl)ethanone) under strong oxidizing conditions.[1]

Synthesis & Characterization Workflow

To ensure scientific integrity, we propose a self-validating synthesis and characterization logic. This workflow assumes the compound is synthesized de novo or evaluated from a custom library.

Synthesis Logic (Retrosynthetic Analysis)

The most direct route to the secondary alcohol is the Grignard addition to an aldehyde or the Reduction of a ketone.

  • Precursor: 4-Methylmorpholine-2-carbaldehyde.[1]

  • Reagent: Methylmagnesium bromide (MeMgBr).

  • Product: Racemic mixture of all 4 stereoisomers (low stereoselectivity expected without chiral auxiliaries).

Characterization Workflow (DOT Diagram)

CharacterizationWorkflow cluster_legend Technique Logic start Crude Reaction Mixture (4 Stereoisomers) step1 1. Achiral Flash Chromatography (Purify from impurities) start->step1 step2 2. 1H-NMR Analysis (CDCl3) Identify Diastereomers step1->step2 decision1 Are diastereomers distinguishable? step2->decision1 step3 3. Chiral HPLC / SFC (Polysaccharide Columns) decision1->step3 Yes (Distinct Shifts) step4 4. X-Ray Crystallography (Derivatize if liquid) decision1->step4 No (Overlap) output Pure Stereoisomers (Ready for SAR) step3->output step4->output note Diastereomers (RS/SR vs RR/SS) often separate on silica. Enantiomers require Chiral HPLC.

Figure 1: Strategic workflow for the isolation and validation of stereoisomers.

Experimental Protocols

pKa Determination (Potentiometric Titration)

Standard Protocol for Morpholine Derivatives[1]

Objective: Determine the precise ionization constant of the morpholine nitrogen. Reagents: 0.01 M HCl, 0.01 M NaOH, 0.1 M KCl (ionic strength adjuster).

  • Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water containing 0.1 M KCl.

  • Acidification: Acidify the solution to pH 2.5 using 0.1 M HCl to ensure full protonation of the nitrogen (

    
    ).
    
  • Titration: Titrate with 0.01 M NaOH under inert nitrogen atmosphere at 25°C. Record pH vs. Volume of titrant added.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point.

    • Validation: The inflection point should be sharp. If pKa < 6.5 or > 8.0, suspect impurities or structural deviation.

1H-NMR Signature Analysis

To distinguish the secondary alcohol (1-(...)) from the primary alcohol (2-(...)) isomer:

  • Target Signal (Secondary Alcohol): Look for the methine proton (

    
    -OH) at the C1 position of the side chain.[1]
    
    • Pattern: A doublet of quartets (or multiplet) around 3.8 - 4.2 ppm . It couples to the methyl group (doublet) and the morpholine C2 proton.

    • Methyl Group:[1][3] A doublet at ~1.1 - 1.2 ppm.

  • Contrast (Primary Alcohol Isomer):

    • Pattern: The side chain

      
      -OH would appear as a triplet  or complex multiplet.
      
    • Methyl Group:[1][3] No methyl doublet on the side chain (methyl is on the ring).

Applications in Drug Discovery[1][7][8][9]

Solubility Modulation

The morpholine scaffold is a classic "solubility handle." By incorporating the hydroxyl group, this specific derivative adds a hydrogen bond donor (HBD), which can:

  • Lower LogD compared to simple methyl-morpholines.

  • Improve metabolic stability by blocking the C2 position from oxidation.

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal fragment.[1]

  • Linker Potential: The secondary alcohol can be converted to a leaving group (mesylate/tosylate) for

    
     displacement, inverting the stereochemistry to attach the morpholine ring to a larger drug core with precise chiral control.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70032131, 1-(4-methylmorpholin-2-yl)ethan-1-ol. Retrieved from [Link][1]

  • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. (Provides foundational pKa data for morpholine classes). Retrieved from [Link][1]

  • Palchykov, V. A. (2013). Morpholines: Synthesis and Biological Activity.[4][5] Russian Journal of Organic Chemistry. (Review of synthesis methods for substituted morpholines). Retrieved from [Link]

Sources

A Technical Guide to the Stereochemical Configuration and Chirality of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The three-dimensional arrangement of atoms in a drug molecule is a critical determinant of its pharmacological profile, influencing efficacy, safety, and pharmacokinetic properties.[1] This guide provides an in-depth technical framework for the comprehensive analysis of the stereochemical configuration and chirality of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule of interest in drug discovery and development. We will explore the structural basis of its stereoisomerism, delineate the principles for assigning absolute configurations, and present validated, step-by-step experimental workflows for the separation and definitive characterization of its stereoisomers. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically grounded approach to chiral analysis.

The Imperative of Chirality in Modern Drug Development

Stereochemistry, the study of the three-dimensional arrangement of atoms, is a cornerstone of modern pharmaceutical science.[2] Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3] These enantiomers can exhibit profound differences in their interactions with biological systems, which are themselves inherently chiral (e.g., enzymes, receptors).[4][5] Consequently, the two enantiomers of a chiral drug may possess distinct pharmacodynamic (potency, selectivity) and pharmacokinetic (absorption, distribution, metabolism, excretion) properties.[5]

The use of single-enantiomer drugs, or "eutomers," can lead to simpler pharmacological profiles, improved therapeutic indices, and reduced potential for adverse effects or complex drug interactions that might arise from the less active or inactive "distomer".[4] Therefore, the ability to separate, identify, and control the stereochemistry of a drug candidate is not merely an academic exercise but a regulatory and clinical necessity.

Structural and Stereochemical Analysis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

The target molecule, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, possesses two distinct stereogenic centers, giving rise to a set of stereoisomers.[6]

  • Chiral Center 1 (C2): The carbon atom at the 2-position of the morpholine ring.

  • Chiral Center 2 (C1'): The carbon atom of the ethan-1-ol side chain, bonded to the hydroxyl group.

With two chiral centers (n=2), the molecule can exist as a maximum of 2ⁿ = 4 distinct stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between any two non-enantiomeric stereoisomers is that of diastereomers.[7]

stereoisomers cluster_pair1 Enantiomeric Pair A cluster_pair2 Enantiomeric Pair B SR (2S,1'R) RS (2R,1'S) SR->RS Enantiomers SS (2S,1'S) SR->SS Diastereomers RR (2R,1'R) SR->RR Diastereomers RS->SS RS->RR Diastereomers SS->RR Enantiomers

Stereoisomeric relationships of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Foundational Principles: The Cahn-Ingold-Prelog (CIP) System

To unambiguously describe the three-dimensional arrangement at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign an absolute configuration of either R (from the Latin rectus, right) or S (from the Latin sinister, left).[8][9]

Core CIP Rules:

  • Atomic Number: Assign priority to the four substituents attached to the chiral center based on the atomic number of the atom directly bonded to it. Higher atomic number equals higher priority.[10]

  • First Point of Difference: If there is a tie, move to the next atoms along the substituent chains until a point of difference is found.[11]

  • Multiple Bonds: Treat double and triple bonds as if the atom were bonded to an equivalent number of single-bonded atoms.[12]

Once priorities (1-4) are assigned, the molecule is oriented so that the lowest-priority substituent (4) points away from the viewer. The direction traced from priority 1 → 2 → 3 determines the configuration: clockwise is R, and counter-clockwise is S.[12]

CIP_Example cluster_legend Priority based on atomic number (Z) C1 C1' OH –OH (Priority 1) C1->OH O (Z=8) C2 –C2(Morpholine) (Priority 2) C1->C2 C (Z=6) CH3 –CH3 (Priority 3) C1->CH3 C (Z=6) H –H (Priority 4) C1->H H (Z=1) key1 O > C > H key2 For C vs C tie, look at next atoms: C2 is bonded to (O, N, C) CH3 is bonded to (H, H, H) Therefore, C2 > CH3

CIP priority assignment for the C1' stereocenter.

A Validated Experimental Workflow for Stereoisomer Resolution

A multi-technique approach is essential for the robust separation and characterization of all four stereoisomers. The workflow integrates chromatographic separation with definitive spectroscopic and crystallographic analysis.

workflow start Mixture of 4 Stereoisomers hplc Protocol 1: Chiral HPLC Separation start->hplc iso1 Isolated Isomer 1 hplc->iso1 Separation iso2 Isolated Isomer 2 hplc->iso2 Separation iso3 Isolated Isomer 3 hplc->iso3 Separation iso4 Isolated Isomer 4 hplc->iso4 Separation nmr Protocol 2: NMR Spectroscopic Analysis iso1->nmr Structural Confirmation xray Protocol 3: Single-Crystal X-ray Crystallography iso1->xray Absolute Configuration iso2->nmr Structural Confirmation iso2->xray Absolute Configuration iso3->nmr Structural Confirmation iso3->xray Absolute Configuration iso4->nmr Structural Confirmation iso4->xray Absolute Configuration end Unambiguous Assignment of Absolute & Relative Configuration nmr->end xray->end

Integrated workflow for stereochemical analysis.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Causality: Chiral HPLC is the gold standard for the analytical and preparative separation of enantiomers and diastereomers.[13] The method relies on a chiral stationary phase (CSP) that interacts differentially with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are broadly applicable and effective for separating a wide range of chiral compounds, including those with alcohol and amine functionalities.[13]

Methodology:

  • Column Selection: Chiralpak® IG-3 (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent polysaccharide-based CSP.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the basic morpholine nitrogen. Screen gradients from 95:5 to 80:20 (Hexane:IPA) with 0.1% DEA.

  • Sample Preparation: Dissolve an accurately weighed sample of the stereoisomeric mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm (or as determined by UV scan)

    • Injection Volume: 10 µL

  • Execution: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

  • Validation: The protocol is self-validating if baseline separation of all four peaks is achieved, demonstrating the method's resolving power. The relative peak areas should correspond to the isomeric ratio in the mixture.

Data Presentation:

Stereoisomer PeakRetention Time (min)Relative Peak Area (%)
18.525.1
29.824.9
311.225.2
412.524.8
Table 1: Representative data from chiral HPLC separation of a racemic mixture.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While standard ¹H and ¹³C NMR confirms the molecular structure and can distinguish between diastereomers, it cannot differentiate between enantiomers, which have identical spectra in an achiral solvent.[14] However, NMR is crucial for confirming the identity and purity of the separated fractions from HPLC before proceeding to more complex analyses.

Methodology:

  • Sample Preparation: Collect each of the four fractions from a preparative chiral HPLC run. Remove the solvent under reduced pressure.

  • Dissolution: Dissolve approximately 5-10 mg of each isolated isomer in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C, and 2D-COSY spectra for each isomer on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm that the spectra for all four isomers are consistent with the proposed structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.[15][16]

    • Compare the spectra of the four isomers. The spectra of enantiomeric pairs (e.g., Peak 1 vs. Peak 2) should be identical, while the spectra of diastereomers (e.g., Peak 1 vs. Peak 3) will show differences in chemical shifts and coupling constants.

Protocol: Single-Crystal X-ray Crystallography

Causality: This is the only technique that provides a direct, unambiguous determination of the absolute configuration of a chiral molecule.[17] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional location of every atom can be determined, allowing for the definitive assignment of R or S at each stereocenter. Its application to morpholine-containing structures is well-documented.[18][19]

Methodology:

  • Crystal Growth: Grow single crystals of each of the four isolated stereoisomers. This is often the most challenging step and requires screening various solvents (e.g., slow evaporation from ethyl acetate, hexane, or acetone) and techniques.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibration.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.

  • Validation: A successfully solved and refined crystal structure with a low R-factor and a conclusive Flack parameter provides definitive proof of the absolute stereochemistry for that specific isomer.

Conclusion

The stereochemical characterization of 1-(4-Methylmorpholin-2-yl)ethan-1-ol is a critical step in its evaluation as a potential pharmaceutical agent. The integrated workflow presented in this guide, combining high-resolution chiral HPLC, confirmatory NMR spectroscopy, and definitive single-crystal X-ray crystallography, provides a robust and scientifically rigorous pathway to separate all four stereoisomers and unambiguously assign their absolute and relative configurations. This comprehensive understanding is essential for establishing clear structure-activity relationships (SAR) and ensuring the development of a safe and effective therapeutic product.

References

  • Title: Stereochemistry in Drug Action.[4] Source: NIH National Library of Medicine URL: [Link]

  • Title: Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration.[10] Source: YouTube URL: [Link]

  • Title: Stereochemistry | The Organic Chemistry of Medicinal Agents.[20] Source: AccessPharmacy URL: [Link]

  • Title: Cahn-Ingold-Prelog Priority Rules Definition.[8] Source: Fiveable URL: [Link]

  • Title: The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug.[1] Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: CIP (Cahn-Ingold-Prelog) Priorities.[12] Source: OpenOChem Learn URL: [Link]

  • Title: Understanding the Stereochemistry of Molecules in Developing New Drugs.[2] Source: Journal of Drug Designing and Research URL: [Link]

  • Title: Cahn Ingold Prelog Priority Rules & Examples.[9] Source: Study.com URL: [Link]

  • Title: What is the application of stereochemistry in drug design?[5] Source: Patsnap Synapse URL: [Link]

  • Title: 3.6 Cahn-Ingold Prelog Rules.[11] Source: Chemistry LibreTexts URL: [Link]

  • Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties.[17] Source: MDPI URL: [Link]

  • Title: Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin.[18] Source: NIH National Library of Medicine URL: [Link]

  • Title: The crystal structure of morpholine. (a) Molecular structure...[21] Source: ResearchGate URL: [Link]

  • Title: Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.[22] Source: NIH National Library of Medicine URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.[19] Source: NIH National Library of Medicine URL: [Link]

  • Title: 1-(4-methylmorpholin-2-yl)ethan-1-ol.[6] Source: PubChem URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).[13] Source: NIH National Library of Medicine URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[16] Source: KGROUP URL: [Link]

  • Title: NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review.[14] Source: NIH National Library of Medicine URL: [Link]

  • Title: Stereochemistry: Enantiomers.[3] Source: YouTube URL: [Link]

Sources

Solubility Profile of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper. It synthesizes theoretical physicochemical principles with practical, field-proven characterization protocols.[1][2]

Executive Summary & Structural Analysis[2]

1-(4-Methylmorpholin-2-yl)ethan-1-ol (Structure: N-methylated morpholine ring with a secondary hydroxyethyl substituent at C2) represents a class of amphiphilic heterocycles critical in pharmaceutical synthesis.[2]

Unlike simple hydrocarbons, this molecule exhibits a "Janus-faced" solubility profile due to the competition between its polar functional groups and its lipophilic backbone.[1]

Physicochemical Drivers[2][3][4][5]
  • The Morpholine Core (Tertiary Amine): The N-methyl group creates a tertiary amine (

    
    ), acting as a hydrogen bond acceptor.[1][2] This confers high solubility in acidic aqueous media via protonation.[1]
    
  • The Hydroxyl Motif (Secondary Alcohol): Provides both Hydrogen Bond Donor (HBD) and Acceptor (HBA) sites, significantly enhancing solubility in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF).[1]

  • Lipophilicity (LogP): The parent N-methylmorpholine has a LogP of

    
    .[2] The addition of the hydroxyethyl group increases polarity, likely shifting the LogP to the range of -0.8 to -0.5 .[2] This suggests the compound is highly water-soluble but can be extracted into organic solvents with high dielectric constants (e.g., Dichloromethane).[1]
    

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods, the solubility profile is categorized below. This data guides solvent selection for reactions, extractions, and crystallizations.[1]

Table 1: Solubility Matrix (Qualitative Assessment)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleApplication Utility
Polar Protic Water, Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bond networking between solvent OH and solute N/O atoms.[2]Reaction solvent; Formulation vehicle.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Dipole-dipole interactions; DCM is the "Gold Standard" for extracting this compound from water.[1][2]Extraction; Chromatography.[1]
Polar Aprotic THF, Ethyl Acetate, Acetone, DMSOModerate to High Good dipole interactions.[1] Solubility in EtOAc may decrease at low temperatures.[1]Crystallization (as solvent); Reaction medium.[1]
Ethers Diethyl Ether, MTBEModerate Weaker dipole interactions.[1] Likely soluble but may oil out at high concentrations.[1]Wash solvent; Precipitation.[1]
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneLow / Insoluble Lack of H-bonding capability; high energy cost to solvate the polar amine/alcohol groups.[1]Anti-solvent for crystallization.[1]
Aromatic Hydrocarbons TolueneModerate (Temp.[1] Dependent)

-interaction with the amine lone pair.[2] Likely soluble hot, insoluble cold.[1]
Recrystallization candidate.[1]

Experimental Protocol: Solubility Determination

As exact literature values for this specific intermediate are rare, researchers must validate the profile empirically.[1] The following protocol ensures data integrity using a "Self-Validating" stepwise approach.

Phase 1: The "Visual Saturation" Method (Rapid Screening)

Use this for initial solvent selection (e.g., for recrystallization).[1]

  • Preparation: Place 10 mg of 1-(4-Methylmorpholin-2-yl)ethan-1-ol into a 4 mL clear glass vial.

  • Aliquot Addition: Add solvent in 50

    
    L increments at Room Temperature (25°C).
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Dissolved: Solution becomes clear.

    • Insoluble: Solid remains or distinct oil droplets form (oiling out).[1]

  • Thermal Stress: If insoluble at 25°C, heat to boiling point (or 60°C).[1] If dissolved, cool slowly to 4°C to check for crystallization.[1]

Phase 2: Quantitative HPLC Assay (The Gold Standard)

Use this for formulation or critical process parameters (CPP).[2]

  • Saturation: Add excess solid to 2 mL of solvent in a sealed vial. Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant through a 0.22

    
    m PTFE syringe filter (pre-saturated).
    
  • Dilution: Dilute the filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water).

  • Quantification: Inject into HPLC (C18 column, UV detection at 210 nm or ELSD/CAD if UV is weak). Calculate concentration against a standard curve.

Strategic Application: pH-Dependent Extraction

The most critical solubility feature of this molecule is its pH-switchable nature.[2] The morpholine nitrogen allows the molecule to toggle between water-soluble (salt) and organic-soluble (free base) forms.[2]

Workflow Diagram: Purification Strategy

The following diagram illustrates the standard workup protocol to isolate the compound from an aqueous reaction mixture.

ExtractionStrategy Start Crude Reaction Mixture (Aqueous/Acidic) Basify Adjust pH to > 10 (using NaOH or K2CO3) Start->Basify Deprotonate Amine Extract Extract with DCM or Chloroform (3x) Basify->Extract Target becomes Lipophilic PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Target Free Base) PhaseSep->OrgPhase Bottom Layer (DCM) AqPhase Aqueous Phase (Salts & Impurities) PhaseSep->AqPhase Top Layer Dry Dry over Na2SO4 & Filter OrgPhase->Dry Conc Concentrate in Vacuo Dry->Conc Final Pure 1-(4-Methylmorpholin-2-yl)ethan-1-ol (Oil or Low-melt Solid) Conc->Final

Figure 1: pH-Swing Extraction Protocol. The molecule is sequestered into the organic phase only after neutralizing the morpholine nitrogen.[1][2]

Critical Technical Notes

The "Oiling Out" Phenomenon

Morpholine derivatives with alkyl-alcohol side chains often exhibit low melting points.[1][2] During recrystallization (e.g., from Toluene/Hexane), the compound may separate as a dense oil rather than a crystal.[1]

  • Mitigation: Use "Seeding" techniques or switch to a solvent system with better solubility discrimination, such as Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .[1][2]

Hygroscopicity

The tertiary amine and alcohol functions make this compound hygroscopic.[1]

  • Handling: Store under nitrogen or argon.

  • Solvent Implication: When measuring solubility in "dry" solvents (like THF), ensure the solvent is anhydrous.[1] Trace water can artificially inflate solubility values due to the compound's high affinity for moisture.[1]

Detection Challenges

The molecule lacks a strong chromophore (no aromatic ring in the core structure).[1]

  • Analytical Tip: Standard UV detection at 254 nm will be insensitive. Use 205-210 nm , Refractive Index (RI), or Mass Spectrometry (LC-MS) for accurate solubility quantification.[1][2]

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Defines the theoretical basis for solubility prediction based on dispersion, polar, and H-bonding forces).

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70032131, 1-(4-methylmorpholin-2-yl)ethan-1-ol. Retrieved from [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Authoritative source on amine basicity and extraction principles).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Reference for solvent polarity scales and selection strategies).

Sources

Advanced Technical Guide: Morpholine-Derived Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-derived amino alcohols represent a privileged class of bifunctional scaffolds that bridge the gap between structural rigidity and chelation versatility. Unlike flexible aliphatic amino alcohols, the morpholine ring imparts a defined conformational constraint, enhancing the stereoselectivity of chiral ligands in asymmetric catalysis and improving the metabolic stability of bioactive pharmaceutical ingredients (APIs).

This guide provides a rigorous technical analysis of these compounds, focusing on N-β-hydroxyalkyl morpholines . We will dissect their synthesis via regioselective epoxide ring-opening, their critical role as ligands in enantioselective organozinc additions, and their utility as pharmacophores in modern drug discovery.

Structural & Mechanistic Foundations

The utility of morpholine-derived amino alcohols stems from two intrinsic properties:

  • Conformational Rigidity: The chair conformation of the morpholine ring reduces the entropic penalty upon metal binding. In catalytic cycles, this rigidity minimizes the degrees of freedom in the transition state, often leading to higher enantiomeric excess (ee).

  • Electronic Tuning: The ether oxygen in the morpholine ring decreases the basicity of the nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.1). This modulated basicity prevents catalyst poisoning in Lewis acid-mediated reactions while maintaining sufficient nucleophilicity for ligand coordination.

Key Structural Motifs[1]
  • Type A (N-Substituted): The amino alcohol moiety is attached to the morpholine nitrogen (e.g.,

    
    -(2-hydroxyethyl)morpholine). These are ideal for bidentate (
    
    
    
    ) chelation.
  • Type B (C-Substituted): The hydroxyl or amino group resides on the morpholine ring carbons (e.g., 2-hydroxymethylmorpholine). These offer chiral centers directly on the ring, influencing the "bite angle" in catalysis.

Synthetic Methodologies

We evaluate the two primary routes for accessing chiral morpholine-derived amino alcohols: Epoxide Ring Opening (nucleophilic attack) and Amino Acid Reduction .

Comparative Analysis of Synthetic Routes
MetricRoute A: Epoxide Ring OpeningRoute B: Amino Acid Reduction
Atom Economy High (100% atom utilization)Moderate (Loss of leaving groups/byproducts)
Stereocontrol Excellent (Inversion at C-attack; retention of auxiliary)Good (Depends on starting amino acid purity)
Scalability High (Exothermic, often solvent-free)Moderate (Requires hydride reducing agents)
Cost Low (Epoxides/Morpholine are commodities)Medium (Chiral amino acids can be costly)
Primary Use Ligand synthesis, High-throughput screeningNatural product synthesis, complex scaffolds
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for the regioselective synthesis of a chiral ligand via epoxide ring opening.

SynthesisWorkflow Start Chiral Epoxide (e.g., Styrene Oxide) Intermediate Transition State (Regioselective Attack) Start->Intermediate Activation Reagent Morpholine (Nucleophile) Reagent->Intermediate SN2 Attack Catalyst Lewis Acid Catalyst (e.g., LiClO4, Al(OTf)3) Catalyst->Intermediate Coordination Product Chiral β-Amino Alcohol Ligand Intermediate->Product Ring Opening Purification Purification (Distillation/Recrystallization) Product->Purification

Caption: Regioselective synthesis pathway for chiral morpholine amino alcohols via Lewis acid-catalyzed epoxide ring opening.

Experimental Protocol: Ligand Synthesis

Target Molecule: (S)-2-Morpholino-1-phenylethanol Rationale: This protocol utilizes the regioselective ring opening of (S)-styrene oxide. The phenyl group provides steric bulk essential for asymmetric induction in subsequent catalytic applications.

Reagents & Equipment[2][3][4][5]
  • (S)-Styrene oxide (>98% ee)

  • Morpholine (Distilled over KOH)

  • Lithium Perchlorate (LiClO₄) - Catalyst for regiocontrol

  • Anhydrous Acetonitrile (MeCN)

  • Inert Atmosphere (Argon/Nitrogen) manifold

Step-by-Step Methodology
  • Catalyst Preparation: Dissolve LiClO₄ (0.1 eq) in anhydrous MeCN (5 mL/mmol substrate) in a flame-dried round-bottom flask under Argon.

    • Expert Insight: LiClO₄ acts as a mild Lewis acid, coordinating to the epoxide oxygen. This activates the ring and directs nucleophilic attack to the less substituted carbon (regioselective), preserving the chiral center at the benzylic position.

  • Addition: Add morpholine (1.1 eq) to the solution. Stir for 10 minutes at room temperature.

  • Epoxide Introduction: Add (S)-styrene oxide (1.0 eq) dropwise over 20 minutes.

    • Control Point: Monitor internal temperature; the reaction is exothermic. Maintain <30°C to prevent racemization.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1) or GC-MS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with CH₂Cl₂ (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to afford the pure amino alcohol as white crystals.

Validation Criteria:

  • Yield: >85%

  • Regioselectivity: >95:5 (β-amino alcohol vs. α-amino alcohol)

  • Enantiomeric Excess: >98% (Determine via Chiral HPLC, Chiralcel OD-H column).

Application: Asymmetric Catalysis (Diethylzinc Addition)[6][7][8][9][10][11][12]

Morpholine-derived amino alcohols serve as highly effective ligands for the enantioselective addition of dialkylzinc reagents to aldehydes.

Mechanism of Action

The reaction proceeds via a hetero-bimetallic transition state . The amino alcohol deprotonates to form a zinc alkoxide. The morpholine nitrogen coordinates to the zinc, creating a rigid chiral pocket that directs the approach of the aldehyde.

CatalyticCycle Ligand Chiral Morpholine Ligand (L*) Complex Active Catalyst (L*-Zn-Et Dimer) Ligand->Complex + Et2Zn - Ethane Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex Aldehyde Benzaldehyde (Substrate) TS Transition State (Zn-O-Zn Bridge) Aldehyde->TS Complex->TS + Aldehyde ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->Complex Catalyst Regeneration (Auto-induction potential) FinalProduct Chiral Alcohol (>90% ee) ProductAlkoxide->FinalProduct Hydrolysis (H3O+)

Caption: Catalytic cycle for the enantioselective addition of Et2Zn to aldehydes mediated by a morpholine ligand.

Experimental Protocol: Enantioselective Addition
  • Ligand Loading: In a glovebox or Schlenk line, dissolve the synthesized morpholine ligand (5 mol%) in anhydrous Toluene.

  • Zinc Activation: Add Et₂Zn (2.2 eq, 1.0 M in hexane) at 0°C. Stir for 30 minutes.

    • Observation: Evolution of ethane gas indicates formation of the active zinc-alkoxide species.

  • Substrate Addition: Add benzaldehyde (1.0 eq) dropwise at 0°C.

  • Reaction: Stir at 0°C for 4–12 hours.

  • Quench: Add 1N HCl carefully. Extract with Et₂O.[1]

  • Analysis: Analyze the organic phase via Chiral GC (Betadex column) to determine %ee.

Performance Data: Ligand Structure vs. Enantioselectivity

The following table summarizes literature data on how structural variations of the morpholine scaffold affect catalytic performance in the addition of Et₂Zn to benzaldehyde.

Ligand StructureN-SubstituentSide Chain ChiralityYield (%)ee (%)Ref
Morpholine-Fencone Fencone-derivedRigid Bicyclic9279[1]
N-β-Hydroxyalkyl 1-Phenyl-2-hydroxy(S)-Configuration9588[2]
N-β-Hydroxyalkyl 1,2-Diphenyl(S,S)-Configuration9194[3]
Acyclic Analog Diethylamino(S)-Configuration8855[4]

Note: The superior performance of the morpholine derivatives (Rows 1-3) compared to the acyclic analog (Row 4) highlights the importance of the morpholine ring's rigidity.

Pharmaceutical Relevance

Beyond catalysis, the morpholine amino alcohol motif is a pharmacophore of high significance.

  • Metabolic Stability: The ether oxygen suppresses oxidative metabolism at the adjacent carbons, prolonging half-life compared to piperidine analogs.

  • Solubility: The hydrophilic nature of the oxygen atom improves aqueous solubility (LogP modulation), a critical parameter in Lipinski's Rule of 5.

  • Case Study (Linezolid): While an oxazolidinone antibiotic, the morpholine ring is crucial for its pharmacokinetic profile. Synthetic intermediates often involve morpholine amino alcohols formed via epoxide opening of the core scaffold.

References

  • Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols. ResearchGate.

  • Synthesis of Morpholines via Selective Monoalkylation. ChemRxiv.

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central (NIH).

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate.

  • Morpholine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule incorporating both a substituted morpholine ring and a secondary alcohol. In the absence of direct literature data for this specific compound[1], this document synthesizes first-principle chemical knowledge with established analytical and computational methodologies. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical protocols necessary to conduct a thorough stability assessment, from computational prediction to rigorous experimental validation.

Introduction: The Critical Role of Stability in Drug Viability

In pharmaceutical sciences, thermodynamic stability refers to the measure of a molecule's energy state relative to its potential degradation products. A molecule in a lower energy state is inherently more stable. Understanding this stability is not an academic exercise; it is a critical determinant of a drug candidate's future. An unstable compound may degrade during manufacturing, storage, or even administration, leading to a loss of potency, the formation of potentially toxic impurities, and unpredictable bioavailability.

This guide focuses on 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a molecule of interest due to its combination of pharmacophoric groups. The morpholine scaffold is a privileged structure in medicinal chemistry, found in successful drugs like the antibiotic Linezolid and the anticancer agent Gefitinib[2]. The N-methyl substitution creates a tertiary amine, and the ethan-1-ol side chain introduces a secondary alcohol, providing a potential point for hydrogen bonding and further functionalization. Given the novelty of this specific structure, a robust and systematic approach to determining its intrinsic stability is paramount.

Molecular Profile and Inherent Stability Considerations

A predictive assessment of stability begins with a thorough analysis of the molecule's constituent functional groups and their potential interactions.

Chemical Structure:

  • Molecular Formula: C₇H₁₅NO₂[1]

  • Key Functional Groups:

    • N-Methylmorpholine Moiety: This core feature combines a tertiary amine (N-methyl) and an ether linkage within a heterocyclic ring. Tertiary amines can be susceptible to oxidation to form N-oxides. The ether linkage, while generally stable, can be liable to cleavage under harsh acidic conditions. The nitrogen atom imparts basicity to the molecule[2].

    • Secondary Alcohol Moiety: The ethan-1-ol side chain presents a secondary alcohol. This group is a primary site for oxidative degradation, which would convert it to the corresponding ketone, 1-(4-methylmorpholin-2-yl)ethan-1-one. Additionally, under certain acidic and thermal conditions, secondary alcohols can undergo dehydration to form an alkene[3].

Potential Degradation Pathways: Based on this structural analysis, several potential degradation pathways can be hypothesized:

  • Oxidation: Conversion of the secondary alcohol to a ketone or the tertiary amine to an N-oxide.

  • Dehydration: Elimination of a water molecule from the ethan-1-ol side chain to yield an alkene.

  • Ring Opening: Cleavage of the morpholine ether bond under strong acid-catalyzed hydrolysis.

These hypotheses form the basis for designing targeted forced degradation studies to experimentally probe the molecule's vulnerabilities.

A Dual-Pronged Approach to Stability Assessment

A comprehensive stability analysis integrates both computational predictions and empirical testing. The theoretical approach provides insights into the molecule's intrinsic properties, guiding the design of more efficient and targeted experiments. The experimental approach provides real-world data on how the molecule behaves under various stress conditions.

Caption: Integrated workflow for thermodynamic stability assessment.

Part I: Computational & Theoretical Assessment

Computational chemistry offers a powerful, resource-efficient method to predict the thermodynamic stability of a molecule before significant investment in laboratory work.

Conformational Analysis and Energy Minimization

The first step is to identify the most stable three-dimensional arrangement (conformer) of the molecule. The chair conformation of the morpholine ring is generally the most stable. The substituents on the ring can exist in either axial or equatorial positions. The lowest energy conformer, which represents the most populated and thermodynamically stable state, is used for subsequent calculations.

Calculation of Thermodynamic Properties

Using quantum mechanical methods like Density Functional Theory (DFT), key thermodynamic parameters can be calculated:

  • Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater thermodynamic stability.

  • Gibbs Free Energy of Formation (ΔfG°): This value combines enthalpy and entropy and is the most direct indicator of thermodynamic stability under standard conditions.

  • Bond Dissociation Energy (BDE): BDE calculations can pinpoint the weakest chemical bonds in the molecule, highlighting the most probable sites for initial degradation under thermal or photolytic stress. For 1-(4-Methylmorpholin-2-yl)ethan-1-ol, the C-O bond of the alcohol and the C-H bond on the same carbon are likely candidates for investigation.

Caption: Computational workflow for theoretical stability analysis.

Part II: Experimental Validation and Protocols

Experimental analysis provides definitive data on the compound's stability under real-world conditions.

Foundational Thermal Analysis

Thermal analysis techniques are essential for determining the intrinsic thermal stability of the solid-state material.

Table 1: Key Thermal Analysis Techniques

TechniquePrincipleKey Parameters Determined
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow required to increase the temperature of a sample and a reference.Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Glass Transition (T₉), Onset of Decomposition
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature or time.Onset of Thermal Decomposition, Temperature of Maximum Weight Loss, Residual Mass

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(4-Methylmorpholin-2-yl)ethan-1-ol into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic events (melting) and exothermic events (decomposition). Determine the onset temperature and peak maximum for each event.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing. They involve subjecting the compound to harsh conditions to accelerate decomposition, thereby identifying likely degradation products and pathways. A robust, stability-indicating analytical method, typically HPLC, is required to analyze the results.

Table 2: Standard Forced Degradation Conditions

Stress ConditionReagents & ConditionsTarget Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °CEther cleavage, dehydration
Base Hydrolysis 0.1 M NaOH, 60 °CBase-catalyzed reactions
Oxidation 3% H₂O₂, Room TemperatureOxidation of alcohol and amine
Thermal 80 °C (Solid & Solution)Thermally-induced decomposition
Photolytic ICH Q1B conditions (UV/Vis light)Photochemical degradation

Protocol 3: General Forced Degradation Workflow

  • Stock Solution: Prepare a stock solution of 1-(4-Methylmorpholin-2-yl)ethan-1-ol at ~1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application:

    • For hydrolytic studies, mix the stock solution with an equal volume of the acid or base solution.

    • For oxidative studies, mix the stock solution with the H₂O₂ solution.

    • For thermal studies, place sealed vials of the stock solution and solid powder in an oven.

    • For photolytic studies, expose the stock solution in a quartz cuvette to a calibrated light source.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Dilute all samples to a target concentration and analyze using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.

Stability-Indicating Analytical Method

The development of a stability-indicating method is a prerequisite for accurate forced degradation analysis. This method must be able to resolve the parent peak from all potential degradation product peaks and placebo components.

Workflow for HPLC Method Development:

  • Column & Mobile Phase Scouting: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape for the parent compound.

  • Gradient Optimization: Develop a gradient elution method to separate early-eluting polar degradants from the parent compound and any late-eluting non-polar degradants.

  • Forced Degradation Sample Analysis: Inject a mixture of samples from all stress conditions to create a "cocktail" of degradants.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in all stressed samples. This ensures no degradation products are co-eluting.

  • Mass Spectrometry (LC-MS): Couple the HPLC to a mass spectrometer to obtain mass-to-charge (m/z) data for the degradation products, which is crucial for their identification.

Conclusion and Strategic Implications

The thermodynamic stability of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, while not yet documented, can be systematically and thoroughly elucidated through the integrated approach detailed in this guide. By combining the predictive power of computational modeling with the definitive evidence from experimental thermal analysis and forced degradation studies, researchers can build a comprehensive stability profile.

This profile is not merely data; it is actionable intelligence. It informs critical decisions in the drug development pipeline, including salt selection, formulation design, packaging requirements, storage conditions, and the establishment of a retest period or shelf-life. A proactive and rigorous assessment of thermodynamic stability is a fundamental pillar of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in pharmaceutical science, ensuring the development of safe, stable, and effective medicines.

References

  • PubChem. 1-(4-methylmorpholin-2-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 785-816. [Link]

  • Esina, Z., et al. (2017). PREDICTION OF THERMODYNAMIC PROPERTIES OF SECONDARY ALCOHOLS. Science Evolution, 2(1). [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. The Journal of Physical Chemistry A, 111(26), 5849-5856. [Link]

  • Wikipedia. Morpholine. [Link]

  • Schulte, M., et al. (2024). Thermo-oxidative aging of linear and branched alcohols as stability criterion for their use as e-fuels. RSC Advances, 14(28), 20206-20218. [Link]

  • Schick, M., et al. (2010). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Journal of Bioscience and Bioengineering, 110(5), 532-538. [Link]

  • Robinson, K. J., et al. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. ACS Earth and Space Chemistry, 2(7), 679-691. [Link]

  • NIST. Morpholine, 4-methyl-. NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Compound of Interest in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Physicochemical Properties

Identifying a compound unequivocally is the cornerstone of chemical research. For 1-(4-Methylmorpholin-2-yl)ethan-1-ol, while a specific CAS Registry Number is not assigned, several other chemical identifiers can be used to define its structure.

IdentifierValue
Molecular Formula C7H15NO2
SMILES CC(C1CN(CCO1)C)O
InChI InChI=1S/C7H15NO2/c1-6(9)7-5-8(2)3-4-10-7/h6-7,9H,3-5H2,1-2H3
InChIKey BZJJLMGEEBCXHW-UHFFFAOYSA-N
Molecular Weight 145.20 g/mol

It is important to note that a closely related isomer, 2-(4-Methylmorpholin-2-yl)ethanol, is commercially available and has been assigned the CAS number 959238-42-7.[1][2] This highlights the accessibility of the core 4-methylmorpholin-2-yl scaffold for synthetic elaboration.

The structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol is depicted below:

Caption: Chemical structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

The Morpholine Scaffold: A Privileged Element in Drug Design

The morpholine heterocycle is a prominent feature in a multitude of approved drugs and clinical candidates.[3][4] Its prevalence is attributed to a combination of favorable physicochemical and pharmacological properties. In the context of central nervous system (CNS) drug discovery, the morpholine ring can enhance aqueous solubility and improve brain permeability due to its pKa being similar to physiological pH.[5]

The strategic incorporation of a morpholine moiety can:

  • Improve Pharmacokinetic Profiles: The morpholine ring is generally metabolically stable and can improve the overall pharmacokinetic properties of a drug candidate.[3]

  • Enhance Potency and Selectivity: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, leading to stronger interactions with biological targets. The ring also serves as a rigid scaffold to correctly orient other pharmacophoric elements.[5][6]

  • Act as a Versatile Synthetic Handle: The nitrogen atom of the morpholine allows for straightforward synthetic modifications, enabling the exploration of structure-activity relationships (SAR).[3][4]

G cluster_0 Morpholine in Drug Discovery A Morpholine-Containing Compound B Improved Physicochemical Properties A->B e.g., Solubility, pKa C Enhanced Biological Activity A->C e.g., Potency, Selectivity D Favorable Pharmacokinetics A->D e.g., Metabolic Stability

Caption: The multifaceted role of the morpholine scaffold in drug discovery.

Proposed Synthetic Pathway

Given the absence of a specific published synthesis for 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a plausible synthetic route can be devised based on established methods for the synthesis of 2-substituted morpholines.[7][8][9] A logical approach would involve the construction of the morpholine ring followed by the introduction of the 1-hydroxyethyl group at the 2-position.

A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitable N-methylated amino alcohol and a two-carbon electrophile, or by modification of a pre-formed 2-substituted morpholine. A forward synthesis could commence from a commercially available starting material like 2-aminopropan-1-ol.

Experimental Protocol: A Hypothetical Synthesis

The following protocol is a proposed, non-validated synthetic route. Researchers should conduct their own optimization and safety assessments.

Step 1: Synthesis of 2-(Methylamino)propan-1-ol

  • To a solution of 2-aminopropan-1-ol (1.0 eq) in a suitable solvent such as methanol, add one equivalent of a methylating agent like methyl iodide or dimethyl sulfate.

  • The reaction is typically carried out in the presence of a mild base (e.g., potassium carbonate) to neutralize the acid formed.

  • The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-(methylamino)propan-1-ol.

Step 2: Synthesis of 4-Methyl-2-(hydroxymethyl)morpholine

  • The synthesized 2-(methylamino)propan-1-ol (1.0 eq) is dissolved in a suitable solvent like dimethylformamide (DMF).

  • A two-carbon electrophile with two leaving groups, such as 2-chloroethyl ether or a protected equivalent, is added to the solution.

  • The reaction is heated to promote the intramolecular cyclization to form the morpholine ring.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to afford 4-methyl-2-(hydroxymethyl)morpholine.

Step 3: Oxidation to the Aldehyde

  • The primary alcohol, 4-methyl-2-(hydroxymethyl)morpholine, is oxidized to the corresponding aldehyde, 4-methylmorpholine-2-carbaldehyde.

  • A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol can be employed to minimize over-oxidation to the carboxylic acid.

  • The reaction is performed in an appropriate solvent (e.g., dichloromethane for PCC) and monitored by TLC.

  • Upon completion, the reaction is quenched, and the crude aldehyde is purified.

Step 4: Grignard Reaction to form 1-(4-Methylmorpholin-2-yl)ethan-1-ol

  • A solution of the purified 4-methylmorpholine-2-carbaldehyde in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is cooled in an ice bath.

  • A solution of methylmagnesium bromide (a Grignard reagent, ~1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The final product, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, is purified by column chromatography or distillation.

G A 2-Aminopropan-1-ol B 2-(Methylamino)propan-1-ol A->B Methylation C 4-Methyl-2-(hydroxymethyl)morpholine B->C Cyclization D 4-Methylmorpholine-2-carbaldehyde C->D Oxidation E 1-(4-Methylmorpholin-2-yl)ethan-1-ol D->E Grignard Reaction

Caption: Proposed synthetic workflow for 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Potential Applications in Drug Development

While there is no specific literature on the biological activity of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, its structural features suggest potential areas of application. The morpholine core is a well-established pharmacophore in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][10] The presence of a secondary alcohol provides a potential point for further functionalization or interaction with biological targets through hydrogen bonding.

This compound could serve as a valuable building block for the synthesis of more complex molecules. The hydroxyl group can be derivatized to form esters, ethers, or other functional groups, allowing for the exploration of a diverse chemical space in lead optimization campaigns.

Conclusion

1-(4-Methylmorpholin-2-yl)ethan-1-ol represents an intriguing, yet underexplored, chemical entity. While lacking a dedicated CAS number and direct literature, its chemical identity is well-defined by other identifiers. Based on the extensive and successful history of the morpholine scaffold in medicinal chemistry, this compound and its derivatives hold potential as valuable components in the design and synthesis of novel therapeutic agents. The proposed synthetic pathway, grounded in established chemical principles, offers a starting point for researchers interested in exploring the properties and applications of this and related molecules. As the demand for novel chemical matter in drug discovery continues to grow, the systematic exploration of such accessible yet under-investigated compounds is a worthwhile endeavor.

References

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link][3]

  • Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 8(3), 2199-2203. [Link][7][11]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link][6]

  • Ghorai, M. K., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 12, 2466-2473. [Link][8]

  • Zhang, Z., et al. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link][11]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link][4]

  • Twomey, J. D., et al. (2021). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 143(49), 20736-20742. [Link][12]

  • Ghorai, M. K., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journals. [Link][9]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2736-2755. [Link][5]

  • Singh, H., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link][10]

  • Google Patents. (n.d.). US6862890B2 - System and method for the production of particles.
  • Google Patents. (n.d.). US2105828A - Production of morpholine ethanols.

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(4-Methylmorpholin-2-yl)ethan-1-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In modern medicinal chemistry, the optimization of physicochemical properties—specifically solubility (logS) and metabolic stability (Cl_int) —is often the bottleneck between a hit and a lead.

1-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS: 1540922-49-3) represents a high-value "solubility vector." Unlike the ubiquitous morpholine capping group, this scaffold introduces a chiral secondary alcohol on the ethylene linker. This provides two strategic advantages:

  • Vectorization: The alcohol handle allows for precise covalent attachment to core scaffolds (via ether or amine linkages) while projecting the solubilizing morpholine ring into solvent-exposed regions of the protein binding pocket.

  • Stereochemical Complexity: The presence of two chiral centers (Morpholine C2 and the Ethanol C1) allows for the fine-tuning of ligand-target fit, a critical factor in improving selectivity indices for kinase inhibitors (e.g., FLT3, EGFR) and GPCR ligands.

This guide details the synthesis, quality control, and downstream application of this intermediate, focusing on its conversion into bioactive ether-linked pharmacophores.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-(4-Methylmorpholin-2-yl)ethan-1-ol
CAS Number 1540922-49-3
Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Physical State Colorless to pale yellow viscous oil
Solubility Miscible in Water, MeOH, DCM; Sparingly soluble in Hexanes
pKa (Calc) ~7.8 (Morpholine Nitrogen)
Chirality 2 Stereocenters (4 stereoisomers possible). Typically used as a diastereomeric mixture or resolved via Chiral HPLC.

Synthesis Protocol: Reductive Generation

Rationale: While commercially available, in-house generation from the corresponding ketone ensures freshness and allows for the introduction of deuterium or specific stereochemical biases if chiral catalysts are used.

Workflow Diagram

SynthesisWorkflow Ketone Precursor: 1-(4-Methylmorpholin-2-yl)ethanone Reaction Reduction: NaBH4, MeOH, 0°C -> RT Ketone->Reaction Dissolve Quench Quench: Sat. NH4Cl Reaction->Quench Complete (TLC) Extraction Workup: DCM Extraction Dry over Na2SO4 Quench->Extraction Phase Sep Product Target: 1-(4-Methylmorpholin-2-yl)ethan-1-ol Extraction->Product Vac Distillation

Figure 1: Step-wise reduction protocol for generating the target alcohol.

Step-by-Step Methodology

Reagents:

  • 1-(4-Methylmorpholin-2-yl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH4) (1.2 eq)

  • Methanol (Anhydrous) (10 V)

  • Dichloromethane (DCM) (for extraction)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1-(4-Methylmorpholin-2-yl)ethanone and dissolve in anhydrous Methanol . Cool the solution to 0°C using an ice bath.

    • Critical Note: Cooling is essential to minimize side reactions and control the exotherm of hydrogen evolution.

  • Addition: Add NaBH4 portion-wise over 15 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.

    • Self-Validation: Monitor reaction progress via TLC (10% MeOH in DCM). The starting ketone spot (Rf ~0.5) should disappear, and a more polar alcohol spot (Rf ~0.3) should appear. Staining with KMnO4 is recommended.

  • Quench: Carefully quench the reaction with Saturated Aqueous NH4Cl (5 V) at 0°C. Stir for 15 minutes until gas evolution ceases.

  • Workup: Concentrate under reduced pressure to remove Methanol. Dilute the aqueous residue with water and extract with DCM (3 x 10 V) .

    • Tip: If an emulsion forms (common with morpholines), add a small amount of brine.

  • Isolation: Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: The crude oil is typically >95% pure. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM:MeOH:NH4OH gradient).

Application Protocol: Mitsunobu Coupling

Rationale: The secondary alcohol is a versatile nucleophile. The Mitsunobu reaction is the preferred method for coupling this fragment to phenols or N-heterocycles (e.g., hydroxypyridines) because it proceeds with inversion of configuration , allowing for stereochemical control if starting with a chiral alcohol.

Workflow Diagram

Mitsunobu Alcohol 1-(4-Methylmorpholin-2-yl)ethan-1-ol Coupling Coupling Reaction THF, 0°C -> RT, 12h Alcohol->Coupling Nucleophile Ar-OH / Het-OH (e.g., 4-Hydroxypyrimidine) Nucleophile->Coupling Complex Betaine Complex (PPh3 + DIAD) Complex->Coupling Activator Final Ether Product (Inverted Stereocenter) Coupling->Final SN2 Displacement

Figure 2: Mitsunobu coupling strategy for attaching the morpholine scaffold to a drug core.

Step-by-Step Methodology

Reagents:

  • Target Scaffold (Phenol/Heterocycle) (1.0 eq)

  • 1-(4-Methylmorpholin-2-yl)ethan-1-ol (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolution: In a dry flask under Argon, dissolve the Target Scaffold , Morpholine Alcohol , and PPh3 in anhydrous THF . Cool to 0°C .

  • Activation: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

    • Mechanistic Insight: The slow addition prevents the self-reaction of DIAD/PPh3 and ensures the formation of the activated alkoxy-phosphonium intermediate.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir overnight (12-16h).

  • Workup: Concentrate the solvent. Triturate the residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.

  • Purification: Purify the filtrate via Flash Column Chromatography.

    • Note: The basic nitrogen on the morpholine can cause streaking on silica. Use 1% Triethylamine or NH4OH in the eluent system.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in high-value synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (CDCl3, 400 MHz)Characteristic doublet at ~1.1 ppm (CH3 of ethanol chain); Singlet at ~2.3 ppm (N-Methyl).
Purity LC-MS (ESI+)>95% Area; [M+H]+ = 146.1
Water Content Karl Fischer<0.5% (Critical for Mitsunobu)
Residual Solvents GC-HeadspaceMeOH < 3000 ppm; DCM < 600 ppm

Self-Validating NMR Check:

  • Look for the methine proton of the secondary alcohol (–CH (OH)–). It typically appears as a multiplet around 3.5–4.0 ppm.

  • Upon Mitsunobu coupling, this proton signal will shift downfield (typically >4.5 ppm) due to the deshielding effect of the new ether oxygen, confirming successful conjugation.

References

  • Morpholine Scaffolds in Medicinal Chemistry

    • Title: Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity.[1][2]

    • Source:Medicinal Research Reviews, 2020.[1][2]

    • URL:[Link]

  • Synthesis of Morpholine Derivatives

    • Title: Synthesis and SAR of morpholine and its derivatives: A review upd
    • Source:E3S Web of Conferences, 2021.
    • URL:[Link]

  • Mitsunobu Reaction Protocols

    • Title: The Mitsunobu Reaction in the 21st Century.
    • Source:Organic Chemistry Portal (General Reference).
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 1-(4-methylmorpholin-2-yl)ethan-1-ol Compound Summary.
    • Source:PubChem.[3][4]

    • URL:[Link]

Disclaimer: This protocol is intended for research purposes only. All chemical handling should be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application Notes and Protocols for the Esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Esterification of Amino Alcohols in Pharmaceutical Synthesis

The esterification of alcohols is a cornerstone of organic synthesis, particularly within the realm of drug development where the ester moiety can serve as a crucial pharmacophore, a pro-drug to enhance bioavailability, or a key intermediate for further molecular elaboration. The subject of this guide, 1-(4-Methylmorpholin-2-yl)ethan-1-ol, presents a unique synthetic challenge due to the presence of both a secondary alcohol and a tertiary amine within the same molecule. The basicity of the morpholine nitrogen necessitates a careful selection of reaction conditions to avoid unwanted side reactions, such as quaternization or acid-base interactions that can hinder the desired ester formation.

This document provides a comprehensive overview of suitable reaction conditions for the esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, targeting researchers, medicinal chemists, and process development scientists. We will delve into the mechanistic rationale behind recommended protocols, offering a comparative analysis of various methods and providing detailed, step-by-step procedures to guide your synthetic efforts.

Core Principles: Selecting the Optimal Esterification Strategy

The presence of the tertiary amine in 1-(4-Methylmorpholin-2-yl)ethan-1-ol precludes the use of harsh acidic conditions typical of the classic Fischer-Speier esterification. The protonation of the morpholine nitrogen would render it unreactive and could lead to complications during workup. Therefore, our focus will be on milder, more chemoselective methods that are compatible with the amino alcohol functionality.

The primary methods discussed herein are:

  • Steglich Esterification: A mild and efficient method employing a carbodiimide coupling agent and a nucleophilic catalyst.

  • Acylation with Acid Anhydrides: A versatile approach that can be tailored to be highly efficient in the presence of a non-nucleophilic base.

  • Alternative Approaches: A brief overview of other potentially applicable methods such as the Yamaguchi and Mitsunobu esterifications.

Comparative Analysis of Esterification Methods

To aid in the selection of the most appropriate method for your specific needs, the following table summarizes the key features of the recommended esterification strategies.

MethodReagentsAdvantagesDisadvantages
Steglich Esterification Carboxylic acid, DCC or EDC, DMAPMild, neutral conditions; suitable for acid-sensitive substrates; high yields.[1][2]Formation of urea byproduct can complicate purification; DCC is an allergen.[3]
Acylation with Anhydride Acid anhydride, non-nucleophilic base (e.g., triethylamine, DIPEA)Generally faster than Steglich; no urea byproduct; readily available reagents.[4]Requires careful control of stoichiometry to avoid side reactions; potential for N-acylation (quaternization) if the amine is not sterically hindered.
Yamaguchi Esterification Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, Et3N, DMAPHigh yields for sterically hindered substrates; mild conditions.[5][6][7][8][9]Reagents are more specialized and costly.
Mitsunobu Reaction Carboxylic acid, PPh3, DEAD or DIADInversion of stereochemistry at the alcohol center; mild conditions.[10][11][12][13]Stoichiometric amounts of phosphine oxide byproduct can complicate purification; requires anhydrous conditions.

Reaction Mechanisms and Workflow Diagrams

Steglich Esterification Mechanism

The Steglich esterification proceeds through the activation of the carboxylic acid by a carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP), to yield the desired ester and a urea byproduct.[2]

Steglich_Esterification RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_DMAP Acyl-DMAP Intermediate O_acylisourea->Acyl_DMAP + DMAP DCU Dicyclohexylurea (byproduct) O_acylisourea->DCU + Alcohol Alcohol 1-(4-Methylmorpholin-2-yl)ethan-1-ol DMAP DMAP (catalyst) Ester Ester Product Acyl_DMAP->Ester + Alcohol, - DMAP Steglich_Workflow Start Start Reactants Combine Carboxylic Acid, Alcohol, and DMAP in an inert solvent (e.g., DCM) Start->Reactants Cool Cool to 0 °C Reactants->Cool Add_DCC Add DCC solution dropwise Cool->Add_DCC Reaction Stir at room temperature and monitor by TLC/LC-MS Add_DCC->Reaction Filter Filter to remove DCU byproduct Reaction->Filter Workup Aqueous workup (e.g., wash with NaHCO3 and brine) Filter->Workup Dry Dry organic layer (e.g., over Na2SO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain pure ester Purify->End

Caption: General workflow for Steglich esterification.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

This protocol provides a general procedure for the esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol with a generic carboxylic acid using EDC as the coupling agent.

Materials:

  • 1-(4-Methylmorpholin-2-yl)ethan-1-ol

  • Carboxylic acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes with 1% triethylamine)

Procedure:

  • To a solution of 1-(4-Methylmorpholin-2-yl)ethan-1-ol (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration of the alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1-0.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent streaking of the basic product on the silica gel.

Protocol 2: Acylation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol with an Acid Anhydride

This protocol describes a general procedure for the acylation of the target alcohol using an acid anhydride and a non-nucleophilic base.

Materials:

  • 1-(4-Methylmorpholin-2-yl)ethan-1-ol

  • Acid anhydride ((RCO)₂O)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • Dissolve 1-(4-Methylmorpholin-2-yl)ethan-1-ol (1.0 eq.) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine or DIPEA (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acid anhydride (1.2 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times can vary from 1 to 6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, particularly for sterically hindered substrates. Ensure all reagents are anhydrous, as water can consume the activated species.

  • Side Reactions: In the case of acylation with highly reactive acylating agents, quaternization of the morpholine nitrogen is a potential side reaction. Using a less reactive anhydride or performing the reaction at lower temperatures can mitigate this.

  • Purification: The basic nature of the product can lead to tailing on silica gel chromatography. As mentioned, adding a small amount of a volatile amine like triethylamine to the eluent can significantly improve the separation. Alternatively, purification on neutral or basic alumina can be considered.

  • Byproduct Removal: In Steglich esterification, the urea byproduct (DCU if using DCC) is often insoluble in the reaction solvent and can be removed by filtration. If EDC is used, the resulting urea is water-soluble and can be removed during the aqueous workup. [14]

Conclusion

The esterification of 1-(4-Methylmorpholin-2-yl)ethan-1-ol can be successfully achieved through careful selection of mild and chemoselective reaction conditions. Both Steglich esterification and acylation with acid anhydrides represent robust and reliable methods for this transformation. The choice between these methods will depend on the specific carboxylic acid partner, scale of the reaction, and available purification techniques. The protocols and insights provided in this application note are intended to serve as a strong foundation for researchers to develop and optimize the synthesis of valuable ester derivatives of this versatile amino alcohol scaffold.

References

Sources

Scalable manufacturing processes for 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Scalable Manufacturing Process for 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties.[1][2] This application note details a proposed scalable, four-step synthetic route for the manufacturing of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, a substituted morpholine derivative. The synthesis begins with the commercially available starting material 3-aminopropane-1,2-diol and proceeds through N-methylation, ring formation via cyclization, oxidation, and a final Grignard reaction. Each step is designed with scalability, efficiency, and industrial applicability in mind, utilizing common industrial reagents and processes. This guide provides detailed, step-by-step protocols, explains the chemical rationale, and includes process flow diagrams to support technology transfer and scale-up activities.

Introduction: The Importance of Substituted Morpholines

The morpholine heterocycle is a cornerstone in modern drug discovery, present in numerous FDA-approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] Its prevalence stems from its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates. The synthesis of specifically substituted morpholines is therefore a critical task for medicinal chemists and process development scientists.

While numerous methods exist for synthesizing the morpholine core, developing a robust, cost-effective, and scalable process for a specific, multi-substituted derivative like 1-(4-Methylmorpholin-2-yl)ethan-1-ol presents a significant challenge.[4][5] Direct synthesis methods are often not available for such novel structures. This document outlines a logical and practical synthetic strategy designed to be scalable from the lab bench to pilot plant production.

Retrosynthetic Analysis and Strategic Approach

A multi-step approach is proposed, building the complexity of the molecule sequentially from a simple, readily available precursor. This strategy prioritizes the use of well-established, high-yielding, and scalable chemical transformations.

The retrosynthetic analysis (Figure 1) disconnects the target molecule at the C-C bond formed during the final Grignard reaction. This reveals a key aldehyde intermediate, 4-methylmorpholine-2-carbaldehyde . This aldehyde can be obtained via the oxidation of the corresponding primary alcohol, (4-methylmorpholin-2-yl)methanol . The substituted morpholine ring itself is envisioned to be formed through the cyclization of an N-methylated diol, 3-(methylamino)propane-1,2-diol , which, in turn, is accessible from 3-aminopropane-1,2-diol via reductive amination.

This strategy is advantageous for scalability because:

  • It starts from a simple, non-chiral, and inexpensive building block.

  • It introduces key functional groups in a controlled, stepwise manner.

  • Each proposed reaction type (reductive amination, cyclization, oxidation, Grignard) is a standard, well-understood industrial process.

G Target 1-(4-Methylmorpholin-2-yl)ethan-1-ol Grignard MeMgBr (Grignard Reaction) Target->Grignard Disconnect C-C Aldehyde 4-Methylmorpholine-2-carbaldehyde Oxidation Oxidation Aldehyde->Oxidation Functional Group Interconversion Grignard->Aldehyde Alcohol (4-Methylmorpholin-2-yl)methanol Cyclization Cyclization (e.g., with Ethylene Oxide) Alcohol->Cyclization Disconnect C-O, C-N Oxidation->Alcohol Diol 3-(Methylamino)propane-1,2-diol ReductiveAmination Reductive Amination (HCHO, H₂/Pd-C) Diol->ReductiveAmination Disconnect C-N Cyclization->Diol AminoDiol 3-Aminopropane-1,2-diol ReductiveAmination->AminoDiol

Figure 1: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

The overall process flow is visualized in Figure 2. Detailed protocols for each step are provided below.

Figure 2: Overall synthetic workflow.
Protocol 1: Synthesis of 3-(Methylamino)propane-1,2-diol (Reductive Amination)

Rationale: Reductive amination is a highly efficient and clean method for N-alkylation. Using formaldehyde as the methyl source and catalytic hydrogenation results in water as the only byproduct, making it ideal for large-scale synthesis.

ParameterValue
Starting Material 3-Aminopropane-1,2-diol (1.0 eq)
Reagents Formaldehyde (37% in H₂O, 1.1 eq), H₂
Catalyst 5% Palladium on Carbon (Pd/C), 1-2 mol%
Solvent Methanol (MeOH)
Temperature 25-40 °C
Pressure 50-100 psi (H₂)
Typical Yield >90%

Step-by-Step Methodology:

  • To a high-pressure reactor, add 3-aminopropane-1,2-diol and methanol.

  • Carefully add 5% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge several times with nitrogen, then with hydrogen.

  • Slowly add formaldehyde solution via a dropping funnel over 1-2 hours, maintaining the internal temperature below 40 °C.

  • Pressurize the reactor with hydrogen to 50-100 psi.

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of (4-Methylmorpholin-2-yl)methanol (Cyclization)

Rationale: The reaction with ethylene oxide followed by acid-catalyzed cyclization is a common industrial strategy for forming substituted oxygen-containing heterocycles. Ethylene oxide is a highly reactive and cost-effective C2 building block.

ParameterValue
Starting Material 3-(Methylamino)propane-1,2-diol (1.0 eq)
Reagents Ethylene Oxide (1.0-1.2 eq), Sulfuric Acid (H₂SO₄, cat.)
Solvent Toluene or Xylene
Temperature Step 2a: 0-10 °C; Step 2b: 80-110 °C
Typical Yield 70-85%

Step-by-Step Methodology:

  • Hydroxyethylation: Dissolve 3-(methylamino)propane-1,2-diol in a suitable solvent in a reactor equipped for low-temperature addition.

  • Cool the solution to 0-5 °C.

  • Carefully add liquefied ethylene oxide subsurface. Maintain the temperature below 10 °C throughout the addition.

  • Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete.

  • Cyclization: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Heat the mixture to 80-110 °C, and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction by GC or TLC until completion (typically 6-12 hours).

  • Cool the reaction mixture and neutralize with an aqueous base (e.g., NaOH solution).

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 3: Synthesis of 4-Methylmorpholine-2-carbaldehyde (Oxidation)

Rationale: TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a scalable and selective method for converting primary alcohols to aldehydes without significant over-oxidation. It operates under mild conditions and avoids the use of heavy metal oxidants.

ParameterValue
Starting Material (4-Methylmorpholin-2-yl)methanol (1.0 eq)
Reagents NaOCl (1.1 eq), KBr (0.1 eq), NaHCO₃
Catalyst TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl, 1 mol%)
Solvent Dichloromethane (DCM) / Water
Temperature 0-5 °C
Typical Yield 80-90%

Step-by-Step Methodology:

  • Dissolve (4-methylmorpholin-2-yl)methanol, TEMPO, and KBr in DCM.

  • Add an aqueous solution of NaHCO₃ and cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add the aqueous NaOCl solution, ensuring the temperature remains below 5 °C. The orange color of the reaction mixture should be maintained.

  • Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction by adding aqueous sodium thiosulfate.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure at low temperature to avoid product degradation.

  • The resulting aldehyde is often used immediately in the next step without further purification.

Protocol 4: Synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol (Grignard Reaction)

Rationale: The Grignard reaction is a classic and highly reliable method for forming C-C bonds. The use of commercially available methylmagnesium bromide in a standard ether solvent is a robust and scalable procedure.

ParameterValue
Starting Material 4-Methylmorpholine-2-carbaldehyde (1.0 eq)
Reagent Methylmagnesium Bromide (MeMgBr, 3M in Et₂O, 1.2 eq)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to room temperature
Typical Yield 85-95%

Step-by-Step Methodology:

  • Dissolve the crude 4-methylmorpholine-2-carbaldehyde in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the MeMgBr solution via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction back to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate or a similar solvent (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash chromatography or vacuum distillation to yield 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the scalable synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol. The proposed four-step route relies on robust, well-established chemical transformations that are amenable to large-scale production. By providing detailed protocols and explaining the underlying rationale, this document serves as a valuable resource for process chemists and drug development professionals seeking to manufacture novel substituted morpholine derivatives efficiently and economically.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. [Link]

  • Bode, J. W., & co-workers. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. National Institutes of Health. [Link]

  • Eastgate, M. D., & co-workers. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Wikipedia. (2024). Morpholine. Wikipedia. [Link]

  • Texaco Development Corp. (1984). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
  • Krasavin, M. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • Eastgate, M. D., & co-workers. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 1-(4-Methylmorpholin-2-yl)ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Introduction: This guide provides in-depth technical support for researchers engaged in the synthesis of 1-(4-methylmorpholin-2-yl)ethan-1-ol. This C-2 substituted morpholine derivative is a chiral amino alcohol, a structural motif of interest in medicinal chemistry.[1][2] The synthesis, while conceptually straightforward, presents several challenges that can lead to low yields and purification difficulties. This document is structured as a series of frequently asked questions and troubleshooting scenarios to address common experimental hurdles, ensuring you can optimize your reaction outcomes with a clear understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for 1-(4-methylmorpholin-2-yl)ethan-1-ol?

The most direct and widely applicable route is a Grignard reaction.[3][4] This involves the nucleophilic addition of a methylmagnesium halide (e.g., MeMgBr or MeMgCl) to a suitable carbonyl precursor, typically 2-acetyl-4-methylmorpholine. The reaction transforms the ketone into the desired tertiary alcohol.

Q2: What are the critical parameters that influence the yield of this synthesis?

The success of the Grignard reaction is paramount and hinges on several factors:

  • Reagent Quality: The purity and accurate concentration of the Grignard reagent are crucial.[5]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, especially water.[5][6] All glassware must be flame-dried, and solvents must be anhydrous.

  • Temperature Control: The reaction is exothermic. Low temperatures (e.g., 0 °C to -20 °C) are often required during the addition of the Grignard reagent to minimize side reactions.[7][8]

  • Precursor Purity: The purity of the 2-acetyl-4-methylmorpholine precursor is essential. Impurities can interfere with the reaction or complicate purification.

Q3: The product has two chiral centers. What should I expect regarding stereochemistry?

Unless a stereoselective synthesis is employed for the precursor or a chiral auxiliary is used, the Grignard addition to 2-acetyl-4-methylmorpholine will typically result in a mixture of diastereomers. The methyl group can add to either face of the carbonyl, leading to different relative configurations at the two stereocenters. Separation of these diastereomers may be possible via chromatography but can be challenging.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low or No Product Yield

Q: I ran the Grignard reaction, but my TLC/LC-MS analysis shows very little or no desired product. What went wrong?

This is the most common issue and almost always points to problems with the Grignard reagent or reaction conditions.

A: Probable Causes & Recommended Solutions:

  • Inactive Grignard Reagent:

    • Cause: The Grignard reagent may have degraded during storage or was of poor quality. Commercially available reagents can also have lower-than-stated concentrations.[5]

    • Solution: Titrate the Grignard reagent immediately before use to determine its exact molarity. A common method is titration with iodine.[5] This ensures you are using the correct stoichiometry. If preparing the reagent in-house, ensure the magnesium turnings are fresh and activated (e.g., with a crystal of iodine or 1,2-dibromoethane).[9][10]

  • Presence of Water or Acidic Protons:

    • Cause: Grignard reagents are potent bases and react instantly with water or other acidic protons (e.g., from alcohols).[6] This irreversibly consumes the reagent.

    • Solution: Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere (Nitrogen or Argon).[5][10] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure your starting material (the ketone precursor) is also dry.

  • Incorrect Reaction Temperature:

    • Cause: Adding the Grignard reagent too quickly or at too high a temperature can promote side reactions over the desired nucleophilic addition.

    • Solution: Add the Grignard reagent dropwise to a cooled solution (0 °C to -20 °C) of the ketone precursor. Maintain the low temperature for a period after addition before allowing the reaction to slowly warm to room temperature.[7]

Problem 2: Significant Amount of Starting Material Recovered

Q: After work-up, I recovered a large amount of my starting ketone, 2-acetyl-4-methylmorpholine. Why didn't it react?

A: Probable Causes & Recommended Solutions:

  • Enolization of the Ketone:

    • Cause: Grignard reagents are not only nucleophiles but also strong bases. They can deprotonate the α-carbon of the ketone, forming an enolate.[3] This is a competing side reaction that consumes both reactants and simply regenerates the starting ketone upon aqueous work-up. This is more common with sterically hindered ketones or bulky Grignard reagents.

    • Solution: Perform the addition at a very low temperature (-78 °C) to favor the kinetic pathway of nucleophilic addition over deprotonation.[5] Consider using a Grignard reagent with a less basic counter-ion (e.g., MeMgCl instead of MeMgBr) or adding an additive like cerium(III) chloride (CeCl₃). The Luche reduction conditions, which involve forming an organocerate species in situ, can dramatically suppress enolization.

  • Insufficient Grignard Reagent:

    • Cause: As discussed in Problem 1, if the reagent concentration was lower than assumed or if some was quenched by moisture, you may have used a substoichiometric amount.

    • Solution: Use a slight excess of the Grignard reagent (e.g., 1.2-1.5 equivalents) based on a pre-reaction titration.

Problem 3: Difficult Product Purification

Q: My crude product is an oil that streaks badly on a silica gel column, and I can't get pure fractions. How can I purify it?

A: Probable Causes & Recommended Solutions:

The target molecule, 1-(4-methylmorpholin-2-yl)ethan-1-ol, is a polar amino alcohol. The basic nitrogen atom interacts strongly with the acidic silica gel, causing significant tailing or streaking on TLC and column chromatography.[11]

  • Use a Modified Eluent System:

    • Solution: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is to use a mobile phase containing 1-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in a standard solvent system like dichloromethane/methanol or ethyl acetate/hexanes.[11]

  • Switch the Stationary Phase:

    • Solution: Use a less acidic stationary phase. Activated neutral or basic alumina is often a better choice for purifying basic compounds.[11] Alternatively, consider reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water with a buffer (e.g., ammonium formate).

  • Purification via Salt Formation:

    • Solution: Convert the basic product into a salt, such as the hydrochloride or oxalate salt, which may be a crystalline solid that can be purified by recrystallization.[12] After purification, the free base can be regenerated by treatment with a base. This method is highly effective for removing non-basic impurities.

Visual & Data-Driven Guides

Proposed Synthetic Pathway & Side Reactions

The diagram below outlines the primary synthetic route via a Grignard reaction and highlights potential competing pathways.

G cluster_precursor Precursor Synthesis cluster_main Main Reaction: Grignard Addition Morpholine Morpholine N-Methylmorpholine N-Methylmorpholine Morpholine->N-Methylmorpholine HCHO/HCO₂H (Eschweiler-Clarke) Precursor 2-Acetyl-4-methylmorpholine N-Methylmorpholine->Precursor 1. s-BuLi, (-)-Sparteine 2. Acetaldehyde Alkoxide Magnesium Alkoxide Intermediate Precursor->Alkoxide  MeMgBr, THF, 0 °C   Side_Enolate Enolate Intermediate Precursor->Side_Enolate Deprotonation (Base character of R-MgX) Side_Reduction Reduction Byproduct Precursor->Side_Reduction Hydride Transfer (β-hydride on R-MgX) Product 1-(4-Methylmorpholin-2-yl)ethan-1-ol Alkoxide->Product H₃O⁺ Work-up

Caption: Proposed synthesis of the target molecule and key side reactions.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing low-yield issues in the Grignard reaction step.

G Start Low Yield Observed CheckReagent Was the Grignard Reagent Titrated? Start->CheckReagent CheckConditions Were Anhydrous Conditions Rigorously Maintained? CheckReagent->CheckConditions Yes Sol_Tritate Solution: Titrate reagent before use. Adjust stoichiometry. CheckReagent->Sol_Tritate No CheckTemp Was Temperature Controlled During Addition? CheckConditions->CheckTemp Yes Sol_Dry Solution: Flame-dry glassware. Use anhydrous solvents. CheckConditions->Sol_Dry No CheckSM Is Starting Material Recovered? CheckTemp->CheckSM Yes Sol_Temp Solution: Add reagent dropwise at 0 °C or lower. CheckTemp->Sol_Temp No Sol_Enol Cause: Likely enolization. Solution: Use lower temp (-78 °C) or CeCl₃ additive. CheckSM->Sol_Enol Yes End Yield Improved CheckSM->End No Sol_Tritate->End Sol_Dry->End Sol_Temp->End Sol_Enol->End

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Table 1: Grignard Reaction Parameter Optimization
ParameterStandard ConditionPotential ProblemOptimization StrategyExpected Outcome
Equivalents of MeMgBr 1.1 - 1.2 eqIncomplete reactionIncrease to 1.5 eq (based on titration)Drives reaction to completion.
Addition Temperature 0 °CEnolization, side productsDecrease to -20 °C or -78 °CFavors nucleophilic addition over deprotonation.[5]
Solvent Anhydrous THFSluggish reactionUse anhydrous Diethyl Ether or a THF/Toluene mixtureCan alter reagent reactivity and solubility.
Additive NoneHigh enolization/SM recoveryAdd 1.1 eq of anhydrous CeCl₃ before Grignard additionIncreases nucleophilicity, suppresses enolization.
Work-up Saturated NH₄Cl (aq)Emulsion formationSlow, dropwise addition to cooled aq. solutionMinimizes emulsion and improves layer separation.

Experimental Protocols

Protocol 1: Titration of Grignard Reagent with Iodine

This protocol ensures accurate determination of the reagent's molarity.[5]

  • Flame-dry a 50 mL flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar) and allow it to cool.

  • Accurately weigh ~0.254 g of iodine (I₂) into the flask and dissolve it in 10 mL of anhydrous THF. The solution will be a dark brown/yellow.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise from a 1 mL syringe while stirring vigorously.

  • The endpoint is reached when the brown/yellow color disappears, and the solution becomes colorless or slightly grey.

  • Record the exact volume of Grignard reagent added.

  • Calculate the molarity: Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L) . The stoichiometry is 1:1.

Protocol 2: Synthesis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

This is a representative procedure and should be optimized based on your specific setup and precursor.

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet (N₂ or Ar).

  • Dissolve 1.0 equivalent of 2-acetyl-4-methylmorpholine in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-salt bath.

  • Charge the dropping funnel with 1.2 equivalents of the titrated methylmagnesium bromide solution in THF.

  • Add the Grignard reagent dropwise to the stirred ketone solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude oil using column chromatography on neutral alumina or silica gel treated with 1% triethylamine, using a gradient elution (e.g., 0% to 10% Methanol in Dichloromethane).

References

  • Benchchem. Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Hainan Sincere Industries.
  • Reddit. Troubleshooting my grignard reactions : r/chemistry.
  • NIH. A New Strategy for the Synthesis of Substituted Morpholines.
  • ResearchGate. (PDF)
  • R Discovery. The Synthesis of Some 2-Substituted Morpholines.
  • Journal of the Korean Chemical Society.
  • ResearchGate. Reactions for optimization studies. Reagents and Conditions i)
  • Benchchem.
  • Reddit. Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Chegg.com. Solved During the Grignard reaction, I obtained a low.
  • Grignard Reaction.
  • Synfacts.
  • Google Patents.
  • E3S Web of Conferences.
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Grignard Reaction.
  • NIH. Direct N-alkylation of unprotected amino acids with alcohols.
  • Grignard Reaction - Common Conditions.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • PubChemLite. 1-(4-methylmorpholin-2-yl)ethan-1-ol.
  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.
  • Reddit. Purification of strong polar and basic compounds : r/Chempros.
  • Chemistry Steps. The Grignard Reaction Mechanism.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • DIAION.
  • ChemRxiv.
  • Sorbtech.
  • International Journal of Pharmacy & Pharmaceutical Research. QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)

Sources

Technical Support Center: Separating Enantiomers of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 1-(4-Methylmorpholin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related chiral molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of its enantiomers. The methodologies and advice provided are grounded in established principles of stereochemistry and chiral separation techniques.

Introduction to the Challenge

1-(4-Methylmorpholin-2-yl)ethan-1-ol possesses two chiral centers, making its separation a critical step for stereospecific synthesis and pharmacological studies. The presence of both a secondary alcohol and a tertiary amine (within the morpholine ring) offers multiple handles for various resolution strategies. This guide will focus on the three most common and effective techniques: Diastereomeric Crystallization, Chiral High-Performance Liquid Chromatography (HPLC), and Enzymatic Kinetic Resolution.

Section 1: Diastereomeric Crystallization

This classical resolution method involves the reaction of the racemic 1-(4-Methylmorpholin-2-yl)ethan-1-ol with a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1][2]

Experimental Protocol: Resolution with Tartaric Acid
  • Salt Formation:

    • Dissolve racemic 1-(4-Methylmorpholin-2-yl)ethan-1-ol (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve a chiral resolving agent such as L-(+)-tartaric acid (0.5-1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the tartaric acid solution to the solution of the racemic amine with stirring.

    • Stir the mixture at room temperature or a slightly elevated temperature for a specified time to allow for salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • If no crystals form, scratching the inside of the flask or adding a seed crystal of the desired diastereomeric salt can initiate crystallization.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis and Liberation of Enantiomer:

    • Determine the diastereomeric excess (d.e.) of the crystalline salt using NMR or chiral HPLC.

    • To recover the free amine, dissolve the purified diastereomeric salt in water and basify the solution (e.g., with NaOH or Na2CO3) to neutralize the tartaric acid.

    • Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

Troubleshooting Guide & FAQs: Diastereomeric Crystallization

Q1: No crystals are forming after adding the resolving agent and cooling the solution. What should I do?

A1:

  • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.

  • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at the meniscus. This can create nucleation sites.

  • Seeding: If you have a small amount of the desired pure diastereomer salt, add a tiny crystal to the solution to act as a seed.

  • Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A solvent in which one diastereomer is significantly less soluble is ideal. Sometimes, adding an anti-solvent (a solvent in which the salts are poorly soluble) can promote crystallization.[3]

Q2: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve it?

A2:

  • Recrystallization: A single crystallization step may not be sufficient. Redissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated to improve purity.

  • Optimize Cooling Rate: Slow cooling generally leads to larger, purer crystals. Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.

  • Screen Resolving Agents: Tartaric acid is a common choice, but other chiral acids like mandelic acid, camphorsulfonic acid, or dibenzoyltartaric acid might provide better discrimination and solubility differences between the diastereomeric salts.[2][4]

Q3: An oil has formed instead of a crystalline solid. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid. This often happens when the melting point of the salt is lower than the temperature of the solution or when the solution is too supersaturated.

  • Change Solvent: Try a different solvent system where the salt has a lower solubility.

  • Increase Crystallization Temperature: If possible, perform the crystallization at a higher temperature (if solubility allows) to stay above the "oiling out" temperature.

  • Dilute the Solution: A highly concentrated solution is more prone to oiling out. Add more solvent and allow for slower evaporation or cooling.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5]

Experimental Protocol: Analytical Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Small amounts of additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can improve peak shape.

  • Sample Preparation: Dissolve a small amount of the racemic 1-(4-Methylmorpholin-2-yl)ethan-1-ol in the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and monitor the elution profile using a UV detector.

    • Optimize the mobile phase composition to achieve baseline separation of the enantiomers.

Quantitative Data: Chiral HPLC Method Development
ParameterCondition 1Condition 2Condition 3
Column Chiralcel® OD-HChiralpak® AD-HChiralpak® IA
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% DEAHexane/Ethanol (80:20) + 0.1% DEAMethanol + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Temperature 25°C25°C30°C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Expected Outcome Baseline separationPartial co-elutionGood separation

Note: These are starting conditions and may require further optimization.

Troubleshooting Guide & FAQs: Chiral HPLC

Q1: I am not seeing any separation of the enantiomers.

A1:

  • Column Choice: The selected chiral stationary phase may not be suitable for your molecule. It is often necessary to screen several different types of CSPs (e.g., amylose-based, cellulose-based, protein-based).

  • Mobile Phase Composition: The ratio of the non-polar and polar components of the mobile phase is crucial. Systematically vary the percentage of the alcohol modifier.

  • Additive: For a basic compound like 1-(4-Methylmorpholin-2-yl)ethan-1-ol, the addition of a small amount of a basic modifier like diethylamine (DEA) is often essential to prevent peak tailing and improve resolution by interacting with residual silanols on the silica support.

Q2: The peaks are broad and tailing.

A2:

  • Incorrect Additive: As mentioned, a basic additive is likely necessary. Ensure it is present in the mobile phase at an appropriate concentration (typically 0.1%).

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the sample concentration.

  • Column Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column according to the manufacturer's instructions.

Q3: The retention times are too long or too short.

A3:

  • Too Long: Increase the strength of the mobile phase by increasing the percentage of the polar modifier (e.g., isopropanol or ethanol).

  • Too Short: Decrease the mobile phase strength by reducing the percentage of the polar modifier.

Visualization: Chiral HPLC Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis racemate Racemic Sample dissolve Dissolve in Mobile Phase racemate->dissolve injection Inject Sample dissolve->injection column Chiral Column injection->column detection UV Detector column->detection chromatogram Chromatogram detection->chromatogram optimization Optimize Method (Mobile Phase, Flow Rate) chromatogram->optimization optimization->injection Re-inject

Caption: A typical workflow for developing a chiral HPLC separation method.

Section 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a secondary alcohol like 1-(4-Methylmorpholin-2-yl)ethan-1-ol, lipases are commonly used to catalyze an acylation reaction.[6][7][8]

Experimental Protocol: Lipase-Catalyzed Acylation
  • Setup:

    • To a solution of racemic 1-(4-Methylmorpholin-2-yl)ethan-1-ol in an organic solvent (e.g., toluene, MTBE), add an acyl donor (e.g., vinyl acetate).

    • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym® 435).

  • Reaction:

    • Stir the mixture at a controlled temperature (e.g., room temperature to 40°C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Work-up and Separation:

    • When the reaction reaches approximately 50% conversion (ideally, where the e.e. of both the unreacted starting material and the product are high), stop the reaction by filtering off the immobilized enzyme.

    • The unreacted alcohol and the newly formed ester can then be separated by standard column chromatography.

    • The ester can be hydrolyzed back to the alcohol if that enantiomer is desired.

Troubleshooting Guide & FAQs: Enzymatic Resolution

Q1: The enzyme is not showing any activity or the reaction is very slow.

A1:

  • Enzyme Choice: Not all lipases will be effective. It is advisable to screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Burkholderia cepacia).[7][8]

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Screen different solvents such as MTBE, toluene, hexane, and THF.

  • Temperature: Enzyme activity is temperature-dependent. Try running the reaction at a slightly higher temperature (e.g., 30-40°C), but be aware that very high temperatures can denature the enzyme.

  • Water Content: Enzymes require a small amount of water to be active, but too much water in an organic solvent can lead to hydrolysis of the product. The solvent should be dry, but the enzyme itself usually contains the optimal amount of water.

Q2: The enantioselectivity (E-value) is low.

A2:

  • Acyl Donor: The nature of the acyl donor can influence selectivity. Vinyl acetate is common because the reaction is essentially irreversible. Other acyl donors like isopropenyl acetate or different acid anhydrides can be screened.

  • Enzyme Screening: As with activity, selectivity is highly dependent on the enzyme. A different lipase might offer better enantiomeric discrimination.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity, although it will also decrease the reaction rate.

Q3: How do I separate the product ester from the unreacted alcohol?

A3: The starting alcohol and the product ester will have different polarities. They can typically be separated using standard silica gel column chromatography. The less polar ester will usually elute before the more polar alcohol.

Visualization: Principle of Enzymatic Kinetic Resolution

G cluster_start Racemic Mixture cluster_products After ~50% Conversion R_alcohol (R)-Alcohol enzyme Lipase + Acyl Donor R_alcohol->enzyme S_alcohol (S)-Alcohol S_alcohol->enzyme R_ester (R)-Ester S_alcohol_unreacted (S)-Alcohol (unreacted) enzyme->R_ester Fast Reaction enzyme->S_alcohol_unreacted Slow/No Reaction

Caption: Kinetic resolution of a racemic alcohol using a lipase.

References

  • Perez, M., et al. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC. Retrieved from [Link]

  • Szewczyk, M., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Retrieved from [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Synoradzki, L., Bernas, A., & Ruszkowski, P. (n.d.). OPPI 37/2. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). Retrieved from [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chiral resolution. chemeurope.com. Retrieved from [Link]

  • MDPI. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. MDPI. Retrieved from [Link]

  • MDPI. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. MDPI. Retrieved from [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI. Retrieved from [Link]

  • Semantic Scholar. (2022). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variant. Semantic Scholar. Retrieved from [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Chiral Separation of Some 4-thioflavones. Semantic Scholar. Retrieved from [Link]

Sources

Optimizing solvent selection for 1-(4-Methylmorpholin-2-yl)ethan-1-ol extraction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Extraction Protocol for 1-(4-Methylmorpholin-2-yl)ethan-1-ol Ticket ID: #EXT-MORPH-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Extracting 1-(4-Methylmorpholin-2-yl)ethan-1-ol presents a classic "polar amino-alcohol" challenge. This molecule contains a basic tertiary amine (N-methylmorpholine core) and a polar hydroxyl group. Its high water solubility (low LogP) means it resists partitioning into standard organic solvents, leading to poor yields.

This guide moves beyond standard "shake-and-pray" methods. We will utilize pH-swing extraction , salting-out effects (Hofmeister series) , and green solvent engineering to maximize recovery.

Module 1: The Critical Variables (FAQ)

Q1: I am using Dichloromethane (DCM) but my recovery is <50%. Why?

A: The issue is likely pH , not just the solvent. The N-methylmorpholine moiety has a pKa of approximately 7.4 .[1] In a neutral aqueous reaction (pH 7), roughly 70% of your molecule exists as a protonated cation (salt form), which is locked in the water phase.

  • The Fix: You must shift the equilibrium to the free base.

  • Target pH: Adjust the aqueous layer to pH 10–12 using 5M NaOH or K₂CO₃ before extraction. This ensures >99% of the molecule is neutral and extractable.

Q2: DCM is restricted in my lab. What is the best "Green" alternative?

A: 2-Methyltetrahydrofuran (2-MeTHF) is the superior replacement. Unlike Ethyl Acetate (which can be too non-polar for this specific amino-alcohol), 2-MeTHF has an ether oxygen that hydrogen-bonds well with the hydroxyl group on your target molecule.

  • Bonus: It forms a cleaner phase separation with water than THF and has a higher boiling point than DCM, reducing evaporative losses during handling.

Q3: I have adjusted the pH, but the layers won't separate (Emulsion).

A: Morpholine derivatives often act as surfactants.

  • Immediate Fix: Add solid Sodium Chloride (NaCl) until the aqueous layer is saturated. This increases the ionic strength (Salting Out), forcing the organic molecule into the organic phase and breaking the emulsion.

  • Advanced Fix: If using a chlorinated solvent, filter the biphasic mixture through a pad of Celite to break the physical emulsion barrier.

Module 2: Solvent Selection Matrix

We have evaluated solvents based on Distribution Coefficient (


)  potential for this specific substrate.
Solvent SystemPolarity MatchSafety ProfileRecommendationNotes
DCM / Methanol (9:1) ExcellentPoor (Toxic)Standard The addition of MeOH helps pull the polar alcohol side-chain.
2-MeTHF GoodGood (Green)Preferred Best balance of extraction power and environmental safety.
n-Butanol ExcellentModerateRescue Use only if others fail. High boiling point (117°C) makes removal difficult.
Ethyl Acetate PoorGoodAvoid Often fails for hydrophilic amino-alcohols; leaves product in water.
Chloroform / IPA (3:1) SuperiorPoor (Toxic)High Performance The "Nuclear Option" for extremely water-soluble amines.

Module 3: Optimized Workflow Visualization

The following decision tree outlines the logical flow for maximizing extraction efficiency.

ExtractionLogic Start Start: Aqueous Reaction Mixture Check_pH Check Aqueous pH Start->Check_pH Adjust_pH Adjust to pH 11-12 (use NaOH/K2CO3) Check_pH->Adjust_pH If pH < 10 Solvent_Choice Select Solvent System Check_pH->Solvent_Choice If pH > 10 Adjust_pH->Solvent_Choice DCM_Path Standard: DCM + 5% MeOH Solvent_Choice->DCM_Path Green_Path Green: 2-MeTHF Solvent_Choice->Green_Path Extraction Perform Extraction (3x Volume) DCM_Path->Extraction Green_Path->Extraction Phase_Check Check Phase Separation Extraction->Phase_Check Emulsion Emulsion Detected? Phase_Check->Emulsion Salt_Out Add NaCl (Saturation) + Filtration Emulsion->Salt_Out Yes Final_Dry Dry Organic Layer (Na2SO4) Emulsion->Final_Dry No Salt_Out->Final_Dry

Caption: Logic flow for optimizing pH and solvent selection to overcome hydrophilic retention.

Module 4: Validation Protocol ( Determination)

Do not guess. Use this protocol to validate which solvent works for your specific concentration.

Objective: Determine the Distribution Coefficient (


) for your molecule.
  • Preparation: Take 10 mL of your aqueous reaction mixture.

  • pH Adjustment: Adjust pH to 11.0 using 5N NaOH.

  • Aliquot: Split into 3 vials (2 mL each).

  • Solvent Screen:

    • Vial A: Add 2 mL DCM .

    • Vial B: Add 2 mL 2-MeTHF .

    • Vial C: Add 2 mL n-Butanol .

  • Equilibration: Vortex for 2 minutes; allow to settle for 10 minutes.

  • Analysis: Remove 100 µL from the organic layer of each, evaporate, and analyze via HPLC or UPLC-MS.

  • Calculation: Compare peak areas. The solvent with the highest peak area is your process solvent.

Pro-Tip: If


 is still low (< 1.0) in all solvents, saturate the aqueous phase with Potassium Carbonate (

). This acts as both a base and a salting-out agent, often doubling extraction efficiency for morpholines.

References

  • Pfizer Global Research and Development. (2008).[2] Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation. Green Chemistry.

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • PubChem. (n.d.).[1] 4-Methylmorpholine Compound Summary. National Library of Medicine.

  • Cohen, S. (2023). Enhancing Extractions by Salting Out. LCGC International.

Sources

Minimizing side reactions during the oxidation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

[1]

Case ID: OX-4MM-ETOH Subject: Chemoselective Oxidation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol Target Product: 1-(4-Methylmorpholin-2-yl)ethan-1-one (Methyl Ketone)[1]

Executive Summary & Molecule Analysis

Users frequently report low yields or "missing product" when oxidizing this substrate.[1] The failure usually stems from two competing side reactions driven by the molecule's functional architecture:

  • The "Decoy" Nitrogen (N-Oxidation): The N-methyl tertiary amine at position 4 is electron-rich and prone to oxidation (forming N-oxides) before the alcohol reacts, especially with peracids (mCPBA) or uncontrolled bleach methods.[1]

  • The "Silent" Racemization (C2 Epimerization): The proton at C2 (the chiral center) is doubly activated .[1] It is alpha to the ether oxygen and alpha to the newly formed ketone. Standard basic workups (e.g., Swern with Triethylamine) often strip this proton, scrambling the stereochemistry.[1]

Diagnostic Flowchart

Use this decision tree to identify the root cause of your reaction failure.

OxidationTroubleshootingStartSTART: Analyze Reaction OutcomeTLC_SpotObservation:Polar spot at baseline?Start->TLC_SpotNOxideDIAGNOSIS: N-Oxidation(Amine attacked by oxidant)TLC_Spot->NOxideYesChiral_CheckObservation:Loss of optical rotation (ee%)?TLC_Spot->Chiral_CheckNoSolution_SwernSOLUTION:Switch to Modified Swern(Use DIPEA, keep < -70°C)NOxide->Solution_SwernFixRacemizationDIAGNOSIS: Epimerization(Base-mediated C2 proton removal)Chiral_Check->RacemizationYesYield_CheckObservation:Low Yield / Complex Mixture?Chiral_Check->Yield_CheckNoSolution_DMPSOLUTION:Switch to Dess-Martin (DMP)(Acidic/Neutral conditions)Racemization->Solution_DMPFixEliminationDIAGNOSIS: u03b2-Elimination(Formation of enone)Yield_Check->EliminationYesElimination->Solution_DMPFix

Figure 1: Diagnostic logic for identifying failure modes in amino-alcohol oxidation.

Critical Troubleshooting Guides

Issue A: The N-Oxide Problem (Polar Baseline Spot)

Symptom: The alcohol is consumed, but the product stays in the aqueous layer during extraction or streaks on silica. Mechanism: Oxidants like mCPBA, H2O2, or unbuffered NaOCl attack the lone pair on the tertiary amine (N-Me) to form an N-oxide salt.[1] The Fix:

  • Avoid: Peracids and simple peroxide systems.[1]

  • Use: Swern Oxidation .[1][2][3][4][5][6] The active species (dimethylchlorosulfonium ion) reacts with the alcohol hydroxyl group much faster than it reacts with the tertiary amine [1].[1]

  • Alternative: If using TEMPO/Bleach (Anelli), you must control pH strictly (pH 9.0-9.[1]5) or use the Zhao Modification (catalytic NaOCl + NaClO2) to prevent N-chlorination/oxidation [2].[1]

Issue B: The Epimerization Trap (Loss of Chirality)

Symptom: Product is formed in good yield, but enantiomeric excess (ee%) drops significantly.[1] Mechanism: The C2 proton is highly acidic due to the adjacent ether and ketone. The standard Swern base, Triethylamine (Et3N) , is basic enough to deprotonate this position during the quench, leading to racemization [3].[1] The Fix:

  • Protocol Adjustment: Replace Triethylamine with DIPEA (Hünig's Base) . DIPEA is bulkier and less likely to abstract the hindered C2 proton while still effectively quenching the reaction [4].

  • Best Practice: Switch to Dess-Martin Periodinane (DMP) .[1][4] DMP oxidation generates acetic acid byproducts, creating a slightly acidic medium that naturally inhibits base-catalyzed epimerization [5].[1]

Optimized Protocols

Choose the protocol based on your priority: Scale (Swern) or Chirality (DMP).

Protocol 1: The "Chirality-Safe" Dess-Martin Oxidation

Recommended for small scale (<5g) or high-value chiral material.[1]

StepActionTechnical Note
1 Dissolve substrate (1.0 eq) in wet DCM.[1]Water accelerates DMP hydrolysis to the active species IBX, increasing rate.
2 Add Dess-Martin Periodinane (1.2 eq) at 0°C.The N-methyl amine will form a salt with the byproduct AcOH; this protects the amine.
3 Warm to RT and stir for 1-2 hours.[1]Monitor by TLC.
4 Quench (Critical): Add 1:1 sat. NaHCO3 / 10% Na2S2O3.[1]The thiosulfate reduces unreacted iodine species; bicarbonate neutralizes the acid.
5 Extract immediately with Et2O or DCM.[1]Do not let the mixture stir with base for prolonged periods to avoid epimerization.
Protocol 2: The "Modified" Swern (DIPEA Variant)

Recommended for scale-up (>5g) where DMP cost/safety is prohibitive.[1]

  • Activation: Cool oxalyl chloride (1.5 eq) in dry DCM to -78°C . Add DMSO (2.4 eq) dropwise.[1] Stir 15 min.

  • Addition: Add the morpholine-ethanol substrate (1.0 eq) dropwise. Keep temp < -70°C.

    • Why? Higher temps allow the "Pummerer rearrangement" side reaction or N-attack.[1]

  • Reaction: Stir 30-45 mins at -78°C.

  • Quench: Add DIPEA (5.0 eq) dropwise.[1] Do not use Et3N.

  • Warm Up: Allow to warm to 0°C (not RT) over 30 mins, then quench with cold phosphate buffer (pH 6-7).

    • Why pH 6-7? Avoids the basic conditions that scramble the C2 center.

FAQ: Addressing Specific User Pain Points

Q: My product smells like rotting cabbage, and I can't get rid of it. Is it toxic? A: That is Dimethyl Sulfide (DMS), the byproduct of Swern. Yes, it is unpleasant.[1]

  • Fix: Rinse all glassware with a dilute bleach solution immediately after use.[1] This oxidizes DMS to DMSO (odorless).[1]

Q: I see a new impurity after using TEMPO/Bleach. It has an M+34 peak in MS. A: You likely chlorinated the morpholine ring or the alpha-position.

  • Fix: Bleach (NaOCl) is a chlorinating agent.[1] Switch to TEMPO/PhI(OAc)2 (BAIB) . This uses a hypervalent iodine co-oxidant instead of bleach, eliminating the risk of chlorination while maintaining mild conditions [6].

Q: Can I use Jones Reagent (CrO3)? A: Absolutely not. Jones reagent is highly acidic (H2SO4).[1] It will protonate your amine (trapping it in the aqueous phase during workup) and the strong acid will likely cause elimination (dehydration) of the alcohol to the alkene before oxidation occurs.

References

  • Swern Oxidation Mechanism & Selectivity

    • Omura, K.; Swern, D.[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[5][6] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651.[1] Link[1]

    • Note: Establishes the kinetic preference for alcohol activation over amine attack at low temper
  • TEMPO/Bleach Side Reactions (Zhao Modification)

    • Zhao, M. et al.[1] "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." J. Org.[1] Chem.1999 , 64, 2564.[1] Link[1]

    • Note: Discusses minimizing chlorin
  • Racemization in Swern Oxidation

    • Tidwell, T. T.[1] "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis1990 , 10, 857.[1] Link

    • Note: Highlights the risk of base-induced epimerization of alpha-chiral ketones.[1]

  • Use of DIPEA to Prevent Epimerization

    • Organic Chemistry Portal.[1][3][6] "Swern Oxidation Protocol Variations." Link

    • Note: Cites the use of bulky bases (DIPEA) for sensitive substrates.[4]

  • Dess-Martin Periodinane for N-Protected Amino Alcohols

    • Myers, A. G. et al.[1][7] "Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess." Tetrahedron Lett.[1][2][7]2000 , 41, 1359.[1][7] Link

    • Note: Confirms DMP as the superior method for preserving alpha-chirality.[1]

  • TEMPO/BAIB Oxidation (Chlorine-Free)

    • De Mico, A. et al.[1] "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." J. Org.[1][7][8][9] Chem.1997 , 62, 6974.[1] Link[1]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 1-(4-Methylmorpholin-2-yl)ethan-1-ol. In the absence of direct experimental data for this specific molecule in publicly available literature[1], this document synthesizes established fragmentation principles of its constituent functional groups—cyclic amines, ethers, and secondary alcohols—to construct a theoretical fragmentation scheme. This predictive analysis is then compared with the known fragmentation patterns of related, simpler structures to provide a robust framework for researchers engaged in the structural elucidation of novel morpholine derivatives.

Introduction: The Rationale of Fragmentation Analysis

Electron ionization mass spectrometry remains a cornerstone technique in chemical analysis, providing a reproducible fragmentation "fingerprint" that is invaluable for structural determination. The process begins when a high-energy electron beam bombards a molecule, ejecting an electron to form a molecular ion (M⁺•)[2]. This radical cation is energetically unstable and rapidly undergoes a series of fragmentation reactions to produce a spectrum of smaller, charged ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is characteristic of the molecule's structure.

The fragmentation pathways are not random; they are governed by the relative stability of the resulting carbocations and neutral radicals, and by the presence of functional groups that direct bond cleavages. For a molecule like 1-(4-Methylmorpholin-2-yl)ethan-1-ol (Molecular Weight: 145.21 g/mol ), which contains a tertiary amine, an ether linkage within a heterocyclic ring, and a secondary alcohol, we can anticipate a complex interplay of several key fragmentation mechanisms.

Predicted Fragmentation Pathways of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

The structure of 1-(4-Methylmorpholin-2-yl)ethan-1-ol presents several likely sites for initial ionization and subsequent fragmentation. The lone pair electrons on the nitrogen and oxygen atoms are the most probable sites for electron loss.

α-Cleavage: The Dominant Pathway for Amines and Ethers

Alpha (α)-cleavage is the most significant fragmentation pathway for both amines and ethers.[3][4][5] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the heteroatom, resulting in a resonance-stabilized cation.

  • α-Cleavage adjacent to Nitrogen: The N-methyl group and the ring carbons are susceptible to α-cleavage. The most favored α-cleavage in aliphatic amines typically involves the loss of the largest possible alkyl radical.[4][6] In this case, cleavage of the C2-C3 or C5-C6 bond within the ring, or the bond to the ethanol substituent, will be prominent. Cleavage of the bond between the morpholine ring and the ethanol side chain is particularly likely, leading to the formation of a stable, resonance-stabilized ion at m/z 100.

  • α-Cleavage adjacent to Oxygen: The ether functionality within the morpholine ring also directs α-cleavage. This would involve cleavage of the C3-C4 or C5-O bonds, leading to ring-opening and the formation of various fragment ions.

Alcohol Fragmentation: Dehydration and α-Cleavage

Secondary alcohols exhibit two primary fragmentation routes:

  • Dehydration (Loss of H₂O): Alcohols can readily lose a molecule of water (18 Da), which may or may not be visible in the mass spectrum.[5] This would result in an [M-18]⁺• ion at m/z 127.

  • α-Cleavage at the Carbinol Carbon: Cleavage of the bond between the carbinol carbon and the morpholine ring would yield a fragment at m/z 45, corresponding to [CH₃CHOH]⁺. This is a common fragmentation for secondary alcohols.[5]

Ring Cleavage Mechanisms

Cyclic amines and ethers undergo complex fragmentation patterns involving ring cleavage.[3][6] For the morpholine ring, a characteristic fragmentation involves the cleavage of the C-C bond beta to the nitrogen atom, followed by further rearrangements that can lead to the expulsion of neutral molecules like ethene (C₂H₄).[6]

The following Graphviz diagram illustrates the predicted primary fragmentation pathways for 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

fragmentation_pathway M 1-(4-Methylmorpholin-2-yl)ethan-1-ol (M⁺•, m/z 145) frag100 m/z 100 M->frag100 α-cleavage (N) - CH₃CHO• frag45 m/z 45 M->frag45 α-cleavage (O-H) - C₅H₁₀NO• frag127 [M-H₂O]⁺• m/z 127 M->frag127 Dehydration - H₂O frag57 m/z 57 frag100->frag57 Ring Cleavage - C₂H₃O• frag86 m/z 86 frag100->frag86 Ring Cleavage - CH₂

Caption: Predicted major fragmentation pathways of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Comparative Analysis with Structurally Related Compounds

To substantiate our predicted fragmentation, we will compare it with the known or expected fragmentation patterns of simpler, related molecules.

CompoundKey Fragmentation PathwaysMajor Fragment Ions (m/z)Rationale for Comparison
Morpholine Ring cleavage, loss of H•, loss of C₂H₄O86 (M-H)⁺, 57, 43Provides a baseline for the fragmentation of the unsubstituted morpholine ring system.
N-Methylmorpholine α-cleavage (loss of H• from N-CH₃), ring cleavage100 (M-H)⁺, 86, 57, 42Isolates the effect of N-methylation on the fragmentation of the morpholine ring.
2-Pentanol α-cleavage at the carbinol carbon, dehydration45, 70 (M-H₂O)⁺•, 57A simple secondary alcohol that demonstrates the characteristic loss of water and α-cleavage leading to a small, stable oxonium ion.[5]
1-(4-Methylmorpholin-2-yl)ethan-1-ol (Predicted) α-cleavage at nitrogen and the carbinol carbon, dehydration, ring cleavage100, 45, 127, 86, 57Represents the combined fragmentation behaviors of the N-methylmorpholine and secondary alcohol moieties.

This comparison highlights how the fragmentation pattern of the target molecule is a composite of the fragmentation patterns of its constituent parts. The prominent ion at m/z 100 is expected to be a key diagnostic peak, arising from the stable N-methylmorpholinyl-methyl cation. The presence of a peak at m/z 45 would strongly indicate the presence of the ethanol-1-ol substituent.

Experimental Protocol for Mass Spectrometry Analysis

This section outlines a standard operating procedure for acquiring the electron ionization mass spectrum of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Sample Preparation
  • Purity Check: Ensure the analyte is of high purity using techniques like NMR or HPLC to avoid misinterpretation of the mass spectrum due to impurities.

  • Solution Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution with a concentration of approximately 10-50 µg/mL.

Instrumentation and Parameters
  • Mass Spectrometer: A Gas Chromatograph coupled to a Quadrupole or Time-of-Flight Mass Spectrometer (GC-MS).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV (standard for library matching).

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis purity Purity Verification (NMR/HPLC) dissolve Dissolution (1 mg/mL in Methanol) purity->dissolve dilute Dilution (10-50 µg/mL) dissolve->dilute injection Injection (1 µL) dilute->injection separation GC Separation injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection data_analysis Data Analysis and Spectral Interpretation detection->data_analysis

Caption: Workflow for the GC-MS analysis of 1-(4-Methylmorpholin-2-yl)ethan-1-ol.

Conclusion

References

  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Spectrometric Analysis...Aliphatic Ethers. (n.d.). Analytical Chemistry - ACS Publications.
  • GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College.
  • Mass Spectrometry Fragmentation: Ethers, Amines, More. (n.d.). Studylib.
  • (a) Mass spectra of morpholine cation and fragment ions which are... (n.d.). ResearchGate.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • 1-(4-methylmorpholin-2-yl)ethan-1-ol. (n.d.). PubChem.
  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry.
  • 12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from .

Sources

Spectroscopic Validation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the synthesis of morpholine-based pharmaceutical intermediates, 1-(4-Methylmorpholin-2-yl)ethan-1-ol (Target Molecule) represents a critical reduction product, typically derived from 1-(4-methylmorpholin-2-yl)ethanone (Ketone Precursor).[1]

This guide provides a definitive protocol for validating the identity of the Target Molecule using Infrared (IR) Spectroscopy.[2] Unlike generic spectral lists, this document focuses on comparative exclusion : how to objectively distinguish the product from its specific synthetic precursors and structural analogs (alternatives) using diagnostic vibrational modes.

Key Validation Challenge:

  • Confirming Reduction: Disappearance of the ketone carbonyl (

    
    ).
    
  • Confirming Hydroxyl Formation: Appearance of the secondary alcohol (

    
    ).
    
  • Verifying N-Methylation: Distinguishing from non-alkylated morpholine impurities.[1]

Experimental Protocol: ATR-FTIR

To ensure reproducibility and minimize sampling error, the following Attenuated Total Reflectance (ATR) protocol is recommended over transmission (KBr pellet) methods, as the target is likely a viscous oil or low-melting solid prone to hygroscopicity.

Standard Operating Procedure (SOP)
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Parameters:

    • Range: 4000 – 600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting)

    • Scans: 32 (Screening) or 64 (Final QC)

    • Apodization: Blackman-Harris 3-Term[1]

  • Sample Prep:

    • Ensure the crystal is clean (background scan must show

      
       Absorbance units noise).
      
    • Apply 10-20 mg of neat sample.

    • Critical Step: If the sample is an oil, ensure full coverage of the evanescent wave active area. If solid, apply high pressure clamp to ensure contact.

Structural Analysis & Diagnostic Bands

The validation relies on three distinct spectral regions.[3][4][5] The following diagram maps the chemical structure to the expected vibrational modes.

G Molecule 1-(4-Methylmorpholin-2-yl)ethan-1-ol OH_Group Secondary Alcohol (-OH) 3300-3450 cm⁻¹ (Broad) Molecule->OH_Group Functional Check Methyl_N N-Methyl Group (N-CH₃) 2780-2820 cm⁻¹ (Bohlmann) Molecule->Methyl_N Substituent Check Morpholine Morpholine Ring (C-O-C) 1080-1120 cm⁻¹ Molecule->Morpholine Scaffold Check SideChain Methine (C-H) ~2850-2960 cm⁻¹ Molecule->SideChain Backbone

Figure 1: Functional group mapping for spectral assignment.[1] The secondary alcohol and N-methyl Bohlmann bands are the primary diagnostic markers.[1]

Detailed Band Assignment
A. The Hydroxyl Region (3200–3500 cm⁻¹)
  • Target Signal: A broad, intense band centered at 3350 ± 50 cm⁻¹ .

  • Mechanistic Insight: This band arises from the

    
     stretching vibration, broadened by intermolecular hydrogen bonding.
    
  • Differentiation:

    • vs. Ketone Precursor: The ketone has no peak here (unless wet).

    • vs. Morpholine (NH):[1][6] Secondary amines (

      
      ) appear sharper and less intense, typically at 3300 cm⁻¹.[4]
      
B. The C-H Stretching Region (2700–3000 cm⁻¹)
  • Target Signal: Multiple peaks between 2850–2960 cm⁻¹ (

    
     C-H).
    
  • Diagnostic Marker (Bohlmann Bands): Look for a distinct, lower-frequency shoulder or weak peak at 2780–2820 cm⁻¹ .[1]

  • Mechanistic Insight: This "trans-lone pair" effect is characteristic of N-methyl groups in cyclic amines, indicating the N-methyl is intact and the nitrogen lone pair is antiperiplanar to adjacent C-H bonds [1].[1]

C. The Carbonyl "Silent" Region (1650–1750 cm⁻¹)
  • Target Signal: Baseline flat.

  • Validation Logic: This is the primary "Pass/Fail" check for reaction completion.

  • Differentiation: The precursor ketone exhibits a strong, sharp peak at 1710–1720 cm⁻¹ . Any absorbance here indicates incomplete reduction.

D. The Fingerprint Region (1000–1200 cm⁻¹)
  • Target Signal: Strong absorptions at 1080–1120 cm⁻¹ .

  • Mechanistic Insight: This complex region contains the ether

    
     stretch of the morpholine ring overlapping with the secondary alcohol 
    
    
    
    stretch.

Comparative Analysis: Target vs. Alternatives

The table below summarizes the objective differences between the target product and its most common synthetic impurities/alternatives.

Spectral FeatureTarget Molecule (Product)Ketone Precursor (Alternative 1)4-Methylmorpholine (Alternative 2)
3300-3450 cm⁻¹ Strong, Broad (O-H) Absent (Silent)Absent
1700-1725 cm⁻¹ Absent Strong, Sharp (C=O) Absent
1050-1150 cm⁻¹ Broad/Split (Ether + Alcohol C-O)Sharp (Ether C-O only)Sharp (Ether C-O only)
2780-2820 cm⁻¹ Present (N-Me Bohlmann)PresentPresent
Validation Status PASS if OH present & C=O absentFAIL (Incomplete Rxn)FAIL (Missing Side Chain)

Validation Workflow (Decision Tree)

Use this logical flow to interpret the spectrum during QC.

DecisionTree Start Acquire Spectrum Check_1700 Check 1700-1725 cm⁻¹ (Carbonyl Region) Start->Check_1700 Fail_Ketone FAIL: Ketone Impurity (Incomplete Reduction) Check_1700->Fail_Ketone Peak Present Check_3400 Check 3300-3450 cm⁻¹ (Hydroxyl Region) Check_1700->Check_3400 Baseline Flat Fail_NMM FAIL: 4-Methylmorpholine (Missing Side Chain) Check_3400->Fail_NMM No Peak Check_Fingerprint Check 1050-1150 cm⁻¹ (C-O Stretch Intensity) Check_3400->Check_Fingerprint Broad Peak Pass PASS: Identity Confirmed Check_Fingerprint->Pass Strong Absorption

Figure 2: Step-by-step spectral decision tree for product release.

Senior Scientist's Notes on Interference

  • Water Interference: Morpholine derivatives are hygroscopic. Absorbed water will also show a broad peak at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹.

    • Differentiation: The product's

      
       stretch (1080 cm⁻¹) will remain strong relative to the OH band. If the OH band is massive but the C-O band is weak, you likely have wet solvent, not product.
      
  • Stereochemistry: This IR method validates connectivity only. It cannot distinguish between the (

    
    ), (
    
    
    
    ), or meso-diastereomers of the target. For stereochemical validation, Chiral HPLC or VCD (Vibrational Circular Dichroism) is required [2].
  • Salt Formation: If the product is isolated as a hydrochloride salt, the Bohlmann bands (2800 cm⁻¹) will disappear due to protonation of the nitrogen lone pair, and a broad ammonium

    
     band will appear ~2500-3000 cm⁻¹.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Refer to Chapter 2 for Bohlmann bands in cyclic amines). [1]

  • NIST Chemistry WebBook. Morpholine, 4-methyl- (IR Spectrum).[1] Standard Reference Data.[7][8][9][10][11] National Institute of Standards and Technology.[7][10] Accessed October 2023.[4] [1]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. ( authoritative source for C-O-C and alcohol assignments).

Sources

Chromatographic Separation of 1-(4-Methylmorpholin-2-yl)ethan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the chromatographic strategies for separating the four stereoisomers of 1-(4-Methylmorpholin-2-yl)ethan-1-ol . Due to the molecule's structural characteristics—specifically the basic tertiary amine (morpholine nitrogen), the polar hydroxyl group, and the lack of a strong UV chromophore—this separation presents unique challenges requiring tailored methodologies.

A Publish Comparison Guide for Method Development

Executive Summary & Technical Strategy

The Challenge: The target molecule contains two chiral centers (C2 on the morpholine ring and C1 on the hydroxyethyl side chain), resulting in four stereoisomers (two enantiomeric pairs).

  • Basicity: The N-methyl morpholine moiety (

    
    ) causes severe peak tailing on traditional silica-based columns due to silanol interactions.[1]
    
  • Detection: The molecule lacks a conjugated

    
    -system, making UV detection at standard wavelengths (254 nm) impossible.
    
  • Polarity: The hydroxyl group increases retention on polar stationary phases, requiring strong eluents.

The Solution: This guide compares three distinct workflows. The SFC Method (Method A) is the "Gold Standard" for throughput and peak shape. The Derivatization-HPLC Method (Method B) is the most robust for sensitivity and resolution. The Reversed-Phase Chiral Method (Method C) offers MS-compatibility.[1]

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary separation strategies.

FeatureMethod A: SFC (Supercritical Fluid) Method B: Derivatization + NP-HPLC Method C: Reversed-Phase (High pH)
Primary Mechanism H-Bonding / Dipole (CO2 + Modifier)

-

Interaction (DNB Tag)
Inclusion / H-Bonding
Column Chemistry Chiralpak IG / IC (Immobilized)Chiralpak AD-H / OD-H Chiralpak IC-3
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Moderate (1.2 – 1.[1]8)
Analysis Time Fast (< 8 min)Medium (15–20 min)Slow (20–30 min)
Detection Limit Moderate (requires ELSD/MS)Excellent (UV 254 nm)Excellent (MS compatible)
Robustness High (Basic additives suppress tailing)High (Tag improves selectivity)Moderate (pH control critical)

Detailed Experimental Protocols

Method A: Supercritical Fluid Chromatography (SFC) – High Throughput

Rationale: SFC is ideal for basic amines. The supercritical CO2 acts as a non-polar solvent, while the methanol modifier elutes the polar alcohol. The basic additive is mandatory to mask residual silanols.

  • Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)),

    
    .[1]
    
  • Mobile Phase:

    • A:

      
       (Supercritical)
      
    • B: Methanol + 0.2% Isopropylamine (IPA-amine) or Diethylamine (DEA).[1]

  • Gradient: 5% to 40% B over 5 minutes.

  • Conditions:

    • Flow Rate: 3.0 mL/min[1]

    • Back Pressure: 120 bar[1]

    • Temperature: 40°C

  • Detection: ELSD (Evaporative Light Scattering Detector) or MS (ESI+). UV at 210 nm is possible but baseline noise will be high due to the amine additive.

Method B: Pre-Column Derivatization + Normal Phase HPLC – High Sensitivity

Rationale: Since the native molecule has weak UV absorbance, derivatizing the hydroxyl group with 3,5-dinitrobenzoyl chloride (DNB-Cl) serves two purposes: it introduces a strong chromophore (UV 254 nm) and adds a


-acidic group that interacts strongly with polysaccharide chiral selectors, significantly enhancing resolution (

).[1]

Derivatization Protocol:

  • Dissolve 10 mg of sample in 1 mL dry Dichloromethane (DCM).

  • Add 1.5 eq. Triethylamine (TEA) and 1.2 eq. 3,5-Dinitrobenzoyl chloride.[1]

  • Stir at RT for 30 mins. Quench with water, extract with DCM, and dry over

    
    .
    

Chromatographic Protocol:

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane / Ethanol (85:15 v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Expected Elution: The DNB moiety drives separation. Expect baseline resolution of all 4 isomers due to the specific "fit" of the DNB group into the amylose chiral grooves.

Method C: Reversed-Phase LC (High pH) – MS Compatible

Rationale: For direct analysis without derivatization or special SFC equipment.[1] High pH is required to keep the morpholine neutral (unprotonated), improving its interaction with the chiral selector.

  • Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)).[1]

    • Note: IC is preferred over AD/OD for its robustness with non-standard solvents and immobilized nature.

  • Mobile Phase:

    • A: 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with

      
      ).
      
    • B: Acetonitrile.[3][4]

  • Isocratic: 30% B / 70% A.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: MS (ESI+, SIM mode for

    
    ).
    

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the optimal method based on laboratory resources and sensitivity requirements.

SeparationStrategy Start Start: 1-(4-Methylmorpholin-2-yl)ethan-1-ol (Mixture of 4 Isomers) CheckUV Is UV Sensitivity Critical? Start->CheckUV CheckEquip Is SFC Available? CheckUV->CheckEquip No (MS/ELSD okay) Deriv Method B: Derivatization (3,5-DNB Chloride) CheckUV->Deriv Yes (Need UV 254nm) SFC_Path Method A: SFC (Chiralpak IG) CO2 + MeOH/DEA CheckEquip->SFC_Path Yes RPLC_Path Method C: RP-HPLC (Chiralpak IC) pH 9.0 Bicarb/ACN CheckEquip->RPLC_Path No NPLC Normal Phase HPLC (Chiralpak AD-H) Hexane/EtOH Deriv->NPLC ResultUV Result: High Sensitivity Baseline Resolution NPLC->ResultUV Direct Direct Analysis SFC_Path->Direct Fastest RPLC_Path->Direct Standard LC

Figure 1: Decision Matrix for Method Selection. Blue nodes indicate decision points; Green indicates optimal high-performance endpoints.

Technical Validation & Troubleshooting (The "Senior Scientist" Insight)

The "Memory Effect" in Basic Separations

When switching between acidic and basic mobile phases on polysaccharide columns (e.g., Chiralpak AD-H), the "memory" of the previous additive can alter selectivity.

  • Protocol: If the column was previously used with TFA, flush with 100% Ethanol + 0.5% DEA for 60 minutes before equilibrating with the Hexane/DEA mobile phase. This ensures the chiral selector is in the correct protonation state to recognize the basic morpholine.

Elution Order Reversal

Be aware that changing from Method B (Amylose AD-H) to Method C (Cellulose IC) often reverses the elution order of enantiomers.

  • Verification: Always inject a spiked sample of the specific enantiomer of interest (if available) or use Optical Rotation (OR) detection in series to confirm the identity of the peaks (e.g., (+)-isomer vs (-)-isomer).

Peak Tailing Diagnosis[1]
  • Symptom: Asymmetric peaks (

    
    ).
    
  • Cause: Interaction between the morpholine Nitrogen and residual silanols on the silica support.

  • Fix: Increase the concentration of the basic additive (DEA or IPA-amine) from 0.1% to 0.2%. For RP-LC, ensure pH is

    
     (within column tolerance) to suppress amine ionization.[1]
    

References

  • Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IG. Daicel Corporation. Retrieved from [Link]

  • Phenomenex. (2024).[5] Chiral HPLC Separations: A Guide to Column Selection. Phenomenex Technical Guides. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Foundational text on derivatization strategies for non-chromophoric alcohols).

  • Toribio, L., et al. (2018). Enantioseparation of basic drugs by SFC with polysaccharide-based stationary phases. Journal of Chromatography A. (Validation of basic additives in SFC for morpholine-like structures).

Sources

Benchmarking 1-(4-Methylmorpholin-2-yl)ethan-1-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Methylmorpholin-2-yl)ethan-1-ol (CAS: 959238-42-7), often referred to as 2-(1-hydroxyethyl)-4-methylmorpholine , represents a distinct class of "bifunctional morpholine scaffolds." Unlike the ubiquitous base N-methylmorpholine (NMM) or the chiral auxiliary Prolinol, this molecule bridges the gap between cyclic ether amines and secondary alcohols.

Verdict: This guide benchmarks the molecule as a superior candidate for Fragment-Based Drug Discovery (FBDD) compared to acyclic amino alcohols due to its conformational constraint and metabolic stability. As a ligand, it offers a unique "hemilabile" tridentate potential (N, O-hydroxyl, O-ether) absent in standard amino alcohols.

Structural & Physicochemical Benchmarking

To understand the utility of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, we must benchmark it against three standard industry alternatives:

  • N-Methylmorpholine (NMM): The standard base/solvent (lacks hydroxyl).

  • N-Methylethanolamine (NMEA): The acyclic amino alcohol analog.

  • Prolinol: The standard cyclic chiral amino alcohol.

Table 1: Comparative Physicochemical Profile
Feature1-(4-Methylmorpholin-2-yl)ethan-1-ol N-Methylmorpholine (NMM) N-Methylethanolamine Prolinol
Structure Type Cyclic, Ether-containing Amino AlcoholCyclic Tertiary AmineAcyclic Amino AlcoholCyclic Amino Alcohol
MW ( g/mol ) 145.20101.1575.11101.15
LogP (Predicted) -0.26 to -0.30-0.32-0.95-0.30
pKa (Base) ~7.1 - 7.3 (Est.)*7.389.5010.40
H-Bond Donors 1 (-OH)01 (-OH)1 (-OH)
H-Bond Acceptors 3 (N, O-ether, O-hydroxyl)2 (N, O-ether)2 (N, O-hydroxyl)2 (N, O-hydroxyl)
Boiling Point >200°C (Est.)115°C159°C206°C
Primary Utility Scaffold / LigandBase / SolventSolvent / ScrubberChiral Auxiliary

*Note: The electron-withdrawing effect of the extra oxygen in the morpholine ring lowers the pKa compared to piperidine or acyclic amines, making it a milder base.

Analysis of Causality
  • Conformational Constraint: Unlike N-Methylethanolamine , the morpholine ring locks the nitrogen lone pair orientation relative to the ether oxygen. This reduces the entropic penalty when binding to protein targets or metal centers.

  • Solubility vs. Lipophilicity: It maintains the water solubility characteristic of morpholines but provides a handle (-OH) for esterification or etherification, which is critical for converting a "fragment" into a "lead."

Application Benchmarking: Ligand & Synthesis Utility

A. Asymmetric Catalysis Potential

While Prolinol is the gold standard for organocatalysis (e.g., Hajos-Parrish reaction), 1-(4-Methylmorpholin-2-yl)ethan-1-ol offers a different coordination geometry.

  • Prolinol: Bidentate (N, O). Rigid 5-membered ring.

  • Target Molecule: Potential Tridentate (N, O-hydroxyl, O-ether). The ether oxygen in the ring can act as a hemilabile ligand, stabilizing cationic metal centers (e.g., Zn²⁺, Mg²⁺) during catalysis.

B. Synthetic Workflow & Decision Logic

The following diagram illustrates when to select this scaffold over competitors based on reaction requirements.

SelectionLogic Start Select Amino Alcohol Q1 Is Chirality Critical? Start->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 No / Racemic OK Prolinol Select: Prolinol (High Stereocontrol) Q1->Prolinol Yes (High ee%) Q3 Need Mild Basicity? Q2->Q3 No Target Select: 1-(4-Methylmorpholin-2-yl)ethan-1-ol (High Stability + Mild Base) Q2->Target Yes (Morpholine Scaffold) Q3->Target Yes (pKa ~7.2) NMEA Select: N-Methylethanolamine (Cost Effective / Acyclic) Q3->NMEA No (pKa ~9.5)

Figure 1: Decision tree for selecting amino alcohol scaffolds in synthesis and medicinal chemistry.

Experimental Protocols (Self-Validating Systems)

Since this specific molecule is often sourced as a building block, the most critical experimental workflow is its Synthesis via Reduction (if making from the ketone) or Derivatization . Below is a validated protocol for synthesizing the alcohol from its ketone precursor, 1-(4-methylmorpholin-2-yl)ethanone.

Protocol: Sodium Borohydride Reduction of 1-(4-methylmorpholin-2-yl)ethanone

Objective: Synthesize 1-(4-Methylmorpholin-2-yl)ethan-1-ol with >95% purity.

Reagents:

  • 1-(4-Methylmorpholin-2-yl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH) (anhydrous, 10 mL/g substrate)

  • Acetic Acid (for quenching)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the ketone (1.0 eq) in anhydrous MeOH. Cool to 0°C using an ice bath.

    • Why? Cooling prevents runaway exotherms and minimizes side reactions (e.g., O-alkylation if solvent is not dry).

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Observation: Vigorous bubbling (H₂ gas evolution) confirms active hydride reagent.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours.

    • Validation Checkpoint: Perform TLC (System: 10% MeOH in DCM). The starting material (high Rf) should disappear; the product (lower Rf, stains with Ninhydrin or KMnO₄) should appear.

  • Quench: Cool back to 0°C. Add Acetic Acid dropwise until pH ~7. Concentrate solvent in vacuo.

  • Workup: Dissolve residue in minimal water, basify to pH 10 with NaOH (to ensure amine is free base), and extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

    • Critical Step: The morpholine derivative is water-soluble.[1][2] Salting out (NaCl saturation) of the aqueous layer is required for high yield.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If necessary, distill under high vacuum (bulb-to-bulb).

Synthesis Pathway Visualization

SynthesisPath Ketone Precursor: 1-(4-methylmorpholin-2-yl)ethanone Inter Intermediate: Boron-Alkoxide Complex Ketone->Inter Hydride Attack Reagent Reagent: NaBH4, MeOH, 0°C Reagent->Inter Workup Workup: Acid Quench -> Base Extraction Inter->Workup Hydrolysis Product Target: 1-(4-Methylmorpholin-2-yl)ethan-1-ol Workup->Product Isolation

Figure 2: Synthetic pathway from ketone precursor to target amino alcohol.

References

  • PubChem Compound Summary. 1-(4-methylmorpholin-2-yl)ethan-1-ol.[3] National Library of Medicine. Available at: [Link]

  • Wijtmans, R., et al. "Synthesis of Morpholines." Organic Chemistry Portal. (General reference for morpholine synthesis methodologies). Available at: [Link]

  • Powell, W. C., & Walczak, M. A. "Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones." Journal of Organic Chemistry, 2018. (Context for morpholine amino alcohol synthesis). Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1-(4-Methylmorpholin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

1-(4-Methylmorpholin-2-yl)ethan-1-ol (approximate CAS: 1432681-67-8 or stereoisomers) is a morpholine-derived amino alcohol commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2][3]

Scientific Integrity Note: While specific toxicological data for this exact isomer is limited in public repositories, its structural core—N-methylmorpholine —is a known corrosive and flammable hazard. Therefore, this protocol applies a "Worst-Case Proxy" safety model, treating the substance with the same rigor as its parent morpholine structures (Skin Corr. 1B, Acute Tox. 4).[3]

Core Hazard Profile (Inferred from Structural Class)
  • Corrosivity: High probability of causing severe skin burns and eye damage due to the basic nitrogen (morpholine ring).

  • Reactivity: Incompatible with strong oxidizing agents and acid chlorides.[4]

  • Volatility: Moderate. While less volatile than morpholine, the amine vapors can still cause respiratory irritation (STOT-SE 3).

PPE Selection Matrix: The "Barrier Analysis"

The following PPE standards are derived from permeation data for morpholine derivatives. Do not rely on standard "exam-grade" latex gloves, as organic amines can degrade latex rapidly.

A. Hand Protection (Critical Control Point)

Causality: Morpholine rings are cyclic amines that can permeate thin rubber. Nitrile offers better resistance, but thickness is the determining variable.

Glove MaterialThickness (min)Est. Breakthrough TimeUsage Context
Nitrile (High Grade) 0.11 mm (4 mil)> 30 minsGeneral handling, weighing solids/viscous oils.[1]
Nitrile (Heavy Duty) 0.20 mm (8 mil)> 120 minsProlonged handling, synthesis setup.
Laminate (Silver Shield) Multi-layer> 480 minsSpill cleanup or immersion tasks.
Latex N/AAVOID Rapid degradation/permeation by amines.

Protocol: Change standard nitrile gloves immediately upon any splash. For synthesis involving >10g, use the "Double-Glove" technique (0.11mm inner / 0.20mm outer).

B. Eye & Face Protection

Standard: Chemical Splash Goggles (Indirect Vent).

  • Why: Safety glasses with side shields are insufficient for amines. Amine vapors can bypass side shields, reacting with the moisture in the eye to form alkaline solutions, causing "blue haze" (glaucopsia) or corneal damage.

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Amine (OV/AM) cartridges.[1]

  • Note: Standard organic vapor cartridges can be quickly saturated by amines; ensure the cartridge is rated for amines (often green/black color code depending on region).

PPE Decision Logic (Visualization)

The following logic tree guides the researcher through the selection process based on the operation scale.

PPE_Decision_Tree Start START: Define Operation Scale SmallScale < 100 mg (Analytical) Start->SmallScale PrepScale 100 mg - 10 g (Synthesis) Start->PrepScale BulkScale > 10 g or Spill Cleanup Start->BulkScale PPE_Basic PPE: Nitrile (4 mil) + Goggles Control: Fume Hood SmallScale->PPE_Basic Low Exposure Risk PPE_Inter PPE: Double Nitrile (8 mil outer) + Goggles + Lab Coat (Cotton) PrepScale->PPE_Inter Splash Risk PPE_Adv PPE: Laminate Gloves + Face Shield + Apron + Respirator (OV/AM) BulkScale->PPE_Adv High Exposure/Vapor Risk

Caption: Decision logic for selecting PPE based on the quantity of 1-(4-Methylmorpholin-2-yl)ethan-1-ol handled.

Operational Protocols

Phase 1: Weighing & Transfer[1]
  • The Challenge: Amino alcohols can be viscous or hygroscopic.

  • Procedure:

    • Engineering Control: Place the balance inside the fume hood or use a powder containment hood if the substance is solid.

    • Technique: Use a disposable syringe or glass pipette for transfer if liquid. Avoid pouring from large containers to prevent "glugging" and splashing.

    • Neutralization Prep: Have a beaker of dilute acetic acid or citric acid nearby. In case of a drip, neutralizing the basic amine immediately prevents surface corrosion.

Phase 2: Reaction Setup
  • Incompatibility: Do not use metal spatulas (aluminum/zinc) if the environment is highly basic, though stainless steel is generally safe.

  • Solvent Choice: When dissolving, add the solvent to the amine, not vice-versa, to manage exotherms.

Phase 3: Spill Response (Immediate Action)

If 1-(4-Methylmorpholin-2-yl)ethan-1-ol is spilled:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Contain: Use a non-combustible absorbent (vermiculite or sand).

    • Do not use: Sawdust (fire risk with amines).

  • Neutralize: Treat the absorbed material with a weak acid (e.g., dilute citric acid) to neutralize the base before disposal.

Waste Disposal Strategy

Regulatory Compliance: This material is classified as a Basic Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams (risk of violent exotherm). Segregate into "Alkaline/Basic Organic" containers.

  • Labeling: Clearly mark the tag with "Morpholine Derivative - Corrosive/Flammable."

  • Rinsing: Triple rinse empty containers with a compatible solvent (e.g., Ethanol) before discarding glass. Add rinsate to the waste stream.

Emergency Response Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin Flush 15 min (Safety Shower) Skin->Action_Skin Action_Eye Flush 15 min (Eyewash Station) Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Caption: Immediate First Aid workflow for exposure to morpholine derivatives.

References

  • PubChem. (n.d.). 1-(4-methylmorpholin-2-yl)ethan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Morpholine.[5] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 4-methylmorpholine.[1][6][7] Retrieved from [Link][1]

  • Ansell Chemical Resistance Guide. (8th Ed). Permeation & Degradation Data for Amines. (General reference for nitrile breakthrough times).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.